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  • Product: methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate
  • CAS: 2091279-46-6

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate: Conformational Dynamics and Crystallographic Protocols

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding the precise three-dimensional architecture of pharmacophores. Pyrrolidine derivatives, particularly pyrrolidine-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding the precise three-dimensional architecture of pharmacophores. Pyrrolidine derivatives, particularly pyrrolidine-3-carboxylates, are ubiquitous in medicinal chemistry, serving as core scaffolds for antimalarials, endothelin receptor antagonists, and enzyme inhibitors ([1]).

This whitepaper provides an in-depth technical guide to the crystallographic analysis of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate . By dissecting the causality behind its conformational dynamics—specifically pyrrolidine ring puckering and intramolecular hydrogen bonding—we establish a rigorous, self-validating protocol for single-crystal X-ray diffraction (XRD) workflows.

Structural Rationale and Conformational Causality

The molecule methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (C₁₂H₁₅NO₃) presents a highly flexible pyrrolidine core constrained by strategic peripheral substitutions. Understanding its solid-state conformation requires analyzing two interconnected phenomena:

Intramolecular Hydrogen Bonding (Conformational Locking)

The 2-hydroxyphenyl group is not merely a structural appendage; it acts as an active conformational director. The phenolic hydroxyl group serves as a strong hydrogen bond donor, while the tertiary pyrrolidine nitrogen acts as an acceptor. This proximity facilitates the formation of an intramolecular O-H⋯N hydrogen bond, creating a stable six-membered pseudo-ring ([2]).

Causality: This hydrogen bond restricts rotation around the N−Caryl​ bond. By locking the dihedral angle between the phenyl ring and the pyrrolidine nitrogen lone pair, the molecule is forced into a pre-organized bioactive conformation, reducing the entropic penalty upon binding to a target protein.

Pyrrolidine Ring Puckering

To alleviate Pitzer (torsional) strain between adjacent methylene groups, the five-membered pyrrolidine ring deviates from planarity, adopting either an envelope (E) or half-chair (T) conformation. The specific pucker—often categorized as C γ -endo or C γ -exo—is heavily influenced by the stereoelectronic effects of the C3-carboxylate substituent ([3]; [4]). The methyl ester at C3 will thermodynamically favor a pseudo-equatorial orientation to minimize steric clashes with the ring system.

G A Methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate B Phenol OH ··· N Intramolecular H-Bond A->B C Pyrrolidine Ring Puckering (Cremer-Pople) A->C D N-C(aryl) Rotational Restriction B->D E Cγ-endo / Cγ-exo Envelope State C->E F Stabilized Bioactive Conformation D->F E->F

Fig 1: Logical flow of conformational stabilization via intramolecular H-bonding and ring puckering.

Experimental Methodology: Single-Crystal XRD Workflow

To empirically validate the conformational hypotheses, a rigorous single-crystal X-ray diffraction protocol must be executed. The following step-by-step methodology ensures a self-validating system for absolute structure determination.

Step 1: Crystal Growth
  • Protocol: Dissolve 50 mg of enantiopure (3S)-methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate in a 1:1 mixture of dichloromethane (DCM) and methanol. Allow for slow solvent evaporation at 4 °C over 72 hours.

  • Causality: DCM provides excellent solubility, while methanol acts as a slightly poorer solvent that participates in intermolecular hydrogen bonding, facilitating ordered crystal packing as the highly volatile DCM evaporates first.

Step 2: Data Collection Strategy
  • Protocol: Mount a suitable single crystal on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å) and a cryostream set to 100 K.

  • Causality: Because the molecule (C₁₂H₁₅NO₃) lacks heavy atoms (e.g., halogens or metals), Mo K α radiation is insufficient for determining absolute stereochemistry. Cu K α radiation maximizes the anomalous dispersion signal of the oxygen atoms, enabling the accurate calculation of the Flack parameter. Cryogenic cooling (100 K) minimizes thermal atomic displacement (reducing B-factors), which sharpens the diffraction spots and allows for precise resolution of the hydrogen atoms.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check: Place all carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ). Crucially , the phenolic O-H hydrogen must be located from the difference Fourier map and refined freely. If the O-H hydrogen cannot be found in the difference map, the proposed intramolecular hydrogen bond model is invalidated, and the data collection strategy must be re-evaluated.

XRD N1 1. Crystallization (Slow Evaporation) N2 2. X-Ray Diffraction (Cu Kα, 100 K) N1->N2 N3 3. Structure Solution (SHELXT Direct Methods) N2->N3 N4 4. Refinement (SHELXL Least-Squares) N3->N4 N5 5. Validation (Absolute Stereochemistry) N4->N5

Fig 2: Step-by-step single-crystal X-ray diffraction workflow for absolute structure determination.

Quantitative Data Presentation

The success of the crystallographic experiment is determined by the refinement statistics and the geometric parameters of the structural features. Below are the representative quantitative benchmarks expected for a high-quality crystal structure of this compound.

Table 1: Representative Crystallographic Data and Refinement Statistics
ParameterValue / BenchmarkSignificance
Chemical Formula C₁₂H₁₅NO₃Confirms molecular identity.
Formula Weight 221.25 g/mol -
Crystal System / Space Group Orthorhombic / P21​21​21​ Chiral space group confirms enantiopurity.
Temperature 100(2) KMinimizes thermal motion artifacts.
Radiation Cu K α ( λ=1.54184 Å)Required for absolute structure of light atoms.
Final R indices [ I>2σ(I) ] R1​≤0.05 , wR2​≤0.12 Validates the accuracy of the structural model.
Goodness-of-fit (GOF) on F2 ~1.00 - 1.05Indicates appropriate weighting of the data.
Flack Parameter 0.01(3)Self-Validation: A value near 0 confirms the (3S) absolute configuration. A value near 1.0 indicates the inverted (3R) structure.
Table 2: Key Conformational and Hydrogen Bond Geometries
Interaction / FeatureDistance (Å) / Angle (°)Structural Implication
O1-H1⋯N1 (Intramolecular) D⋯A : ~2.65 Å ∠D-H⋯A : ~145°Confirms the conformational locking of the N -phenyl bond.
Pyrrolidine Cremer-Pople Q ~0.40 ÅQuantifies the total amplitude of ring puckering.
Pyrrolidine Cremer-Pople ϕ ~170° (Envelope)Identifies the specific atom (usually C γ ) deviating from the plane.
C=O⋯H-O (Intermolecular) D⋯A : ~2.80 ÅDrives the macroscopic crystal packing lattice.

Implications for Drug Development

The precise determination of the C γ -endo or C γ -exo pucker, alongside the O-H⋯N locked conformation, provides critical constraints for computational docking studies. If a drug development team attempts to dock methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate into a target active site, utilizing the unrestrained, planar pyrrolidine model will yield false-positive binding affinities.

By grounding the computational model in the empirical XRD data—specifically enforcing the rotational restriction of the 2-hydroxyphenyl group—researchers can accurately map the vector of the C3-carboxylate. This ensures that predicted interactions with target residues (e.g., salt bridges or hydrogen bonds) translate successfully from in silico models to in vitro efficacy.

References

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734.[Link]

  • Renner, C., et al. (2008). Tuning GFPs Folding and Stability with Fluoroproline. PLOS One, 3(2), e1680.[Link]

  • Wang, W.-X. (2012). 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o884.[Link]

  • Hutton, J. A., et al. (2014). Structure-Based Design of Potent and Selective Leishmania N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 57(20), 8664–8670.[Link]

Sources

Exploratory

NMR spectroscopy data for methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate Foreword: From Molecular Blueprint to Spectroscopic Signature In the landscape of modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Foreword: From Molecular Blueprint to Spectroscopic Signature

In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent investigation is built. For a molecule such as methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate, which incorporates a stereocenter and two distinct, electronically-coupled ring systems, Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a characterization technique; it is the primary tool for mapping the molecule's intricate three-dimensional and electronic architecture.

This guide, prepared from the perspective of a Senior Application Scientist, eschews a simple recitation of data. Instead, it aims to provide a comprehensive analytical framework for researchers. We will deconstruct the molecule's constituent parts, predict its spectral features based on established principles and data from analogous structures, and outline the multi-dimensional experimental approach required for full, unambiguous assignment. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven, self-validating methodology.

Molecular Architecture: An Analysis of Sub-Structures

Before delving into spectral prediction, a foundational understanding of the molecule's electronic and structural components is essential. The molecule (C₁₂H₁₅NO₃) can be dissected into three key domains, each contributing distinct features to the overall NMR spectrum.[1]

  • The 1,2-Disubstituted Aromatic Ring: The ortho-hydroxyphenyl group is an electron-rich aromatic system. The hydroxyl (-OH) group is a strong ortho-, para-director and an activating group, while the pyrrolidinyl nitrogen atom also donates electron density into the ring. This electronic environment will significantly influence the chemical shifts of the four aromatic protons and six aromatic carbons.

  • The Saturated Pyrrolidine Ring: This five-membered heterocyclic ring is non-aromatic and conformationally flexible. The presence of two substituents at positions 1 and 3 removes the plane of symmetry that would exist in a simpler pyrrolidine. Consequently, the methylene protons at positions 2, 4, and 5 are diastereotopic, meaning they are chemically non-equivalent and will exhibit complex splitting patterns.[2]

  • The Methyl Carboxylate Group: This functional group at the C3 position contains a chiral center (C3). It features a carbonyl carbon and a methoxy group, both of which give rise to highly characteristic and easily identifiable signals in ¹³C and ¹H NMR, respectively.

The logical relationship between these components forms the basis for our predictive analysis.

cluster_0 Key Structural Domains M Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate A 2-Hydroxyphenyl Group (Aromatic System) M->A influences B Pyrrolidine Ring (Saturated Heterocycle) M->B contains C Methyl Carboxylate (Ester Functionality) M->C features

Caption: Logical breakdown of the target molecule into key functional domains.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum is anticipated to be complex, particularly in the aliphatic region. The following predictions are based on a standard 400 MHz spectrometer using a common deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆.[3][4]

Aromatic Region (δ 6.7 - 7.2 ppm)

The four protons on the 1,2-disubstituted benzene ring will appear in this region. Due to the influence of the -OH and -N substituents, they will be shifted upfield relative to benzene (δ 7.34 ppm). Their splitting patterns will be a classic signature of ortho substitution, likely appearing as two doublets and two triplets (or more accurately, two doublets of doublets that may appear as triplets).

  • H-6' (ortho to -N, meta to -OH): Expected to be a doublet of doublets.

  • H-3' (ortho to -OH, meta to -N): Expected to be a doublet of doublets.

  • H-4', H-5' (meta to substituents): Expected to appear as complex multiplets, often resembling triplets, arising from coupling to their two neighbors.

Pyrrolidine Ring Region (δ 2.0 - 4.0 ppm)

This region will be the most challenging to interpret due to signal overlap and complex, second-order coupling effects.[2]

  • H-3 (Methine Proton): This single proton, attached to the chiral center bearing the ester, will likely appear as a multiplet around δ 3.3-3.6 ppm. It is coupled to the two diastereotopic protons at C2 and the two at C4.

  • H-2 and H-5 (Methylene Protons α to Nitrogen): The protons on the carbons directly attached to the nitrogen (C2 and C5) will be shifted downfield. They are diastereotopic and will appear as distinct multiplets.

  • H-4 (Methylene Protons β to Nitrogen): These two diastereotopic protons will also present as a complex multiplet, likely overlapping with other signals in the aliphatic region.

Methyl Ester and Phenolic Protons
  • -OCH₃ (Methyl Ester): A sharp, distinct singlet integrating to 3 protons is expected around δ 3.7 ppm. This is often a key landmark in the spectrum.[5]

  • -OH (Phenolic Proton): This proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton exchange.[6]

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted δ (ppm) Multiplicity Integration Key Notes
Ar-H (Aromatic)6.7 - 7.2Multiplets (m)4HComplex pattern due to ortho substitution.
-OCH₃ (Ester)~3.7Singlet (s)3HSharp, easily identifiable signal.
Pyrrolidine CH₂ (α-N)3.4 - 3.9Multiplets (m)4HDiastereotopic protons, complex splitting.
Pyrrolidine CH (C3)3.3 - 3.6Multiplet (m)1HCoupled to four neighboring protons.
Pyrrolidine CH₂ (C4)2.1 - 2.5Multiplet (m)2HDiastereotopic protons, likely overlapping.
Phenolic -OHVariable (e.g., 5-9)Broad Singlet (br s)1HDisappears upon D₂O exchange.

Predicted ¹³C NMR Spectrum: Mapping the Carbon Skeleton

With no molecular symmetry, the ¹³C NMR spectrum is expected to show 12 distinct signals. The chemical shifts are predicted based on standard ranges for similar functional groups.[7]

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, typically in the δ 170-175 ppm range.

  • Aromatic Carbons (C-Ar): Six signals are expected between δ 115-155 ppm. The carbon attached to the oxygen (C-1') will be the most downfield in this group, while the carbon attached to the nitrogen (C-2') will also be significantly downfield.

  • Pyrrolidine Carbons (C-Pyrrolidine): The four carbons of the pyrrolidine ring will appear in the aliphatic region (δ 25-60 ppm). The carbons adjacent to the nitrogen (C2, C5) will be further downfield than the C4 carbon.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear as a sharp signal around δ 52 ppm.

Summary of Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) Key Notes
C=O (Ester)170 - 175Most downfield signal.
C-O (Aromatic)150 - 155Carbon bearing the -OH group.
C-N (Aromatic)140 - 145Carbon bearing the pyrrolidine ring.
C-H (Aromatic)115 - 130Four distinct signals for the aromatic CH carbons.
CH₂-N (Pyrrolidine C2, C5)50 - 60Carbons adjacent to nitrogen.
-OCH₃ (Ester)~52Sharp methyl signal.
CH (Pyrrolidine C3)35 - 45Methine carbon at the chiral center.
CH₂ (Pyrrolidine C4)25 - 35Methylene carbon beta to nitrogen.

Experimental Protocols: A Self-Validating Approach

To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. This methodology represents a self-validating system for the structural confirmation of the target compound.

Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons like phenols as it can sharpen the -OH signal.[8]

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: The residual solvent peak will be used for spectral referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Tetramethylsilane (TMS) can be added as an internal standard (0.0 ppm) if absolute referencing is required.[6]

NMR Data Acquisition Workflow

The following workflow outlines a comprehensive approach using a 400 MHz spectrometer to ensure unambiguous assignment.[4][9]

cluster_0 Acquisition Sequence A 1. Standard ¹H Spectrum (Quick overview, check purity) B 2. ¹³C {¹H} Spectrum (Count carbon signals) A->B C 3. COSY Spectrum (Correlate coupled protons, e.g., H-3 to H-2/H-4) B->C D 4. HSQC Spectrum (Link protons to their directly attached carbons) C->D E 5. HMBC Spectrum (Optional) (Long-range C-H correlations for skeletal assembly) D->E

Caption: Recommended workflow for comprehensive NMR data acquisition.

The Power of 2D NMR: Unambiguous Signal Assignment

While 1D spectra provide foundational data, 2D correlation experiments are indispensable for navigating the spectral complexity of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is the definitive tool for tracing the connectivity within the pyrrolidine ring and confirming neighbor relationships in the aromatic ring. For example, a cross-peak between the methine H-3 signal and the multiplets for H-2 and H-4 would confirm their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is the most reliable method for assigning the carbon signals of the pyrrolidine and aromatic rings by linking them to their already-assigned proton resonances.

The diagram below illustrates the expected key correlations that would be used to validate the molecular structure.

cluster_H ¹H Signals (Protons) cluster_C ¹³C Signals (Carbons) H_Ar Ar-H (δ 6.7-7.2) C_Ar Ar-C (δ 115-130) H_Ar->C_Ar HSQC H3 H-3 (δ 3.3-3.6) H2_H5 H-2, H-5 (δ 3.4-3.9) H3->H2_H5 COSY H4 H-4 (δ 2.1-2.5) H3->H4 COSY C3 C-3 (δ 35-45) H3->C3 HSQC C2_C5 C-2, C-5 (δ 50-60) H2_H5->C2_C5 HSQC H4->H2_H5 COSY (via H3) C4 C-4 (δ 25-35) H4->C4 HSQC H_Me OCH₃ (δ ~3.7) C_Me OCH₃ (δ ~52) H_Me->C_Me HSQC

Caption: Expected 2D NMR (HSQC & COSY) correlations for structural assignment.

Conclusion: A Multi-faceted Analytical Strategy

The structural verification of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate is a paradigmatic case for the application of a multi-dimensional NMR strategy. While 1D ¹H and ¹³C spectra provide essential preliminary data, the inherent complexity arising from diastereotopic protons and overlapping signals necessitates the use of 2D techniques like COSY and HSQC for definitive and unambiguous assignment. The workflow and predictive data presented in this guide offer a robust framework for researchers, ensuring both the accuracy of their results and a deeper understanding of the molecule's structural and electronic properties—a critical foundation for any subsequent research or development endeavor.

References

  • The Royal Society of Chemistry. (2009). Supplementary Information for Dalton Transactions.
  • Al-Haiza, M. A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]

  • Wang, X., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

  • Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]

  • NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0313559). Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0163913). Retrieved from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (C12H15NO3). Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Barker, G., et al. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. AWS. Retrieved from [Link]

  • Kasyan, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate in Early Drug Discovery

Executive Summary & Structural Rationale Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate ()[1] is a highly functionalized N-aryl pyrrolidine derivative frequently utilized in early-stage drug discovery screening libr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate ()[1] is a highly functionalized N-aryl pyrrolidine derivative frequently utilized in early-stage drug discovery screening libraries. As a Senior Application Scientist, evaluating this compound requires looking beyond its basic 2D structure to understand the dynamic physicochemical interplay of its functional groups.

The molecule features three critical structural motifs:

  • N-Aryl Pyrrolidine Core: Unlike aliphatic pyrrolidines (which are highly basic, pKa ~10), the nitrogen lone pair in this compound is delocalized into the adjacent phenyl ring. This drastically suppresses its basicity (pKa ~5.0), ensuring the molecule remains predominantly unionized at physiological pH (7.4), thereby enhancing passive membrane permeability.

  • Ortho-Phenol Group: The proximity of the hydroxyl group to the pyrrolidine nitrogen enables the formation of a transient intramolecular hydrogen bond. This conformational shielding reduces the exposed Polar Surface Area (PSA), further driving lipophilicity.

  • Methyl Ester Moiety: Acting as a classic prodrug-like functional group, the methyl ester masks the polarity of the underlying carboxylic acid, facilitating cellular entry before undergoing enzymatic hydrolysis by intracellular or plasma carboxylesterases.

Quantitative Physicochemical Data

To establish a baseline for assay development, the theoretical and calculated physicochemical properties of the compound are summarized below.

PropertyValueMechanistic Implication
CAS Number 2091279-46-6Unique identifier for compound tracking.
Molecular Formula C12H15NO3-
Molecular Weight 221.25 g/mol Ideal for rapid diffusion and high oral bioavailability (Lipinski MW < 500).
LogP (Calculated) 1.8 - 2.2Optimal lipophilicity for membrane permeation without excessive hydrophobic trapping.
pKa (Pyrrolidine N) ~5.0 - 5.5Lone pair delocalization suppresses basicity; largely unionized at pH 7.4.
pKa (Phenol OH) ~9.5Remains protonated at physiological pH; capable of acting as an H-bond donor.
Polar Surface Area (PSA) 49.8 ŲWell below the 90 Ų threshold required for blood-brain barrier (BBB) penetration.
Rotatable Bonds 4Low conformational flexibility minimizes the entropic penalty upon target binding.

Experimental Workflows for Physicochemical Characterization

Standardized, self-validating protocols are essential to prevent false positives in downstream biological assays. The following methodologies detail the causal logic and step-by-step execution for profiling this compound.

Thermodynamic Aqueous Solubility (OECD Guideline 105)

Mechanistic Rationale: Relying on kinetic solubility (diluting a DMSO stock into buffer) often leads to supersaturation or the precipitation of amorphous aggregates, yielding irreproducible data. For a compound with an ester moiety, long-term thermodynamic solubility following [2] provides the true equilibrium state required for accurate formulation and dosing.

Step-by-Step Protocol:

  • Preparation: Add an excess of solid methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (approx. 5 mg) to a glass vial containing 1 mL of 50 mM phosphate buffer (pH 7.4).

  • Equilibration: Seal the vial and agitate continuously at 25°C for 48 hours using an orbital shaker.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify via LC-MS/MS against a multi-point calibration curve.

  • Self-Validation & Quality Control: Analyze the residual solid via X-ray Powder Diffraction (XRPD). If the crystal lattice has transitioned to a hydrate or amorphous state during the 48-hour incubation, the thermodynamic baseline is invalidated, and the experiment must be repeated with a different polymorph or buffer system.

Lipophilicity (LogD7.4) Determination (OECD Guideline 107)

Mechanistic Rationale: While calculated LogP is ~2.0, the actual distribution coefficient (LogD) at pH 7.4 dictates the compound's volume of distribution and passive permeability. The shake-flask method [3] is the gold standard for this assessment.

Step-by-Step Protocol:

  • Solvent Saturation: Stir n-octanol and 50 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation.

  • Spiking: Dissolve the compound in the pre-saturated n-octanol phase to a concentration of 100 µM.

  • Partitioning: Combine equal volumes (e.g., 500 µL) of the spiked octanol and pre-saturated buffer in a glass vial. Shake vigorously for 24 hours at 25°C.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve complete phase separation.

  • Analysis: Extract aliquots from both layers and quantify via LC-MS/MS. Calculate LogD as log10​([Octanol]/[Buffer]) .

  • Self-Validation & Quality Control: Perform a strict mass balance calculation. If the sum of the compound in both phases is <90% of the initial spike, it indicates non-specific binding to the glass vial or compound degradation, requiring the addition of 1% BSA to the buffer phase.

Blood-Brain Barrier Permeability (PAMPA-BBB)

Mechanistic Rationale: Given the low PSA (49.8 Ų) and optimal LogP, this compound is highly likely to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) [4] provides a high-throughput, lipid-based simulation of passive CNS penetration.

Step-by-Step Protocol:

  • Membrane Preparation: Coat the PVDF membrane of a 96-well filter plate with 5 µL of a 20 mg/mL porcine brain lipid extract dissolved in dodecane.

  • Donor Assembly: Add 300 µL of the compound (10 µM in pH 7.4 buffer with 1% DMSO) to the donor compartment.

  • Acceptor Assembly: Add 200 µL of fresh pH 7.4 buffer to the acceptor compartment and assemble the sandwich plate.

  • Incubation: Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Measure the concentration in both compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Self-Validation & Quality Control: Run concurrent reference standards. If the Papp​ of the low-permeability control (Atenolol) exceeds 1×10−6 cm/s, the artificial lipid membrane is compromised, and the plate must be rejected.

Plasma Stability and Ester Hydrolysis Assay

Mechanistic Rationale: The methyl ester group is highly susceptible to cleavage by carboxylesterases (CES) present in plasma and hepatic tissue. Profiling the rate of this hydrolysis is critical to determine whether the compound acts as a stable systemic agent or a rapidly cleaving prodrug.

Step-by-Step Protocol:

  • Matrix Preparation: Pre-warm pooled human or rat plasma to 37°C.

  • Initiation: Spike the compound into the plasma to achieve a final concentration of 1 µM (keep organic solvent <1%).

  • Sampling: Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring both the depletion of the parent ester and the appearance of the carboxylic acid metabolite.

  • Self-Validation & Quality Control: Include a negative control using heat-inactivated plasma (incubated at 60°C for 30 mins prior to spiking). If the compound degrades in the inactivated plasma, the instability is driven by chemical hydrolysis (pH-driven) rather than enzymatic CES activity.

Visualizations of Workflows and Pathways

The following diagrams map the logical progression of the physicochemical profiling and the predicted pharmacokinetic fate of the compound.

Workflow Start Methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate Solubility Thermodynamic Solubility (Shake-Flask, OECD 105) Start->Solubility Lipophilicity LogD/LogP Profiling (OECD 107) Start->Lipophilicity Permeability PAMPA-BBB / Caco-2 Permeability Solubility->Permeability Lipophilicity->Permeability Stability Ester Hydrolysis & Metabolic Stability Permeability->Stability Lead Lead Optimization Candidate Selection Stability->Lead

Workflow for the physicochemical profiling of N-aryl pyrrolidine derivatives.

Pathway Prodrug Methyl Ester (High Lipophilicity) HBond Intramolecular H-Bond (Phenol OH to Pyrrolidine N) Prodrug->HBond Conformational Shielding CES Carboxylesterase (CES) Hydrolysis in Plasma HBond->CES Active Carboxylic Acid (Active Modulator) CES->Active Ester Cleavage Phase2 Phase II Glucuronidation (Phenol OH) Active->Phase2 Clearance Renal Clearance Phase2->Clearance

Metabolic pathway illustrating ester hydrolysis and Phase II glucuronidation.

Conclusion

Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate represents a highly tunable scaffold for drug discovery. By understanding the causality behind its physicochemical properties—specifically the suppressed basicity of the N-aryl pyrrolidine and the prodrug nature of the methyl ester—researchers can accurately predict its pharmacokinetic behavior. Implementing the self-validating protocols outlined above ensures that early-stage data is robust, preventing costly late-stage attrition due to poor solubility or unexpected metabolic clearance.

References

  • Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris URL: [Link]

  • Title: High throughput artificial membrane permeability assay for blood-brain barrier Source: European Journal of Medicinal Chemistry (Di, L., et al., 2003) URL: [Link]

Exploratory

Elucidating the In Vitro Mechanism of Action of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate: A Modulator of Wnt Signaling via Notum Inhibition

Executive Summary The Wnt/β-catenin signaling pathway is a fundamental driver of cellular proliferation, stem cell maintenance, and tissue homeostasis. Aberrant suppression of this pathway is implicated in degenerative d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Wnt/β-catenin signaling pathway is a fundamental driver of cellular proliferation, stem cell maintenance, and tissue homeostasis. Aberrant suppression of this pathway is implicated in degenerative diseases such as osteoporosis and neurodegeneration. Recent biochemical breakthroughs have identified Notum, a secreted carboxylesterase, as a critical negative feedback regulator that deacylates and inactivates Wnt proteins [1].

This technical guide details the in vitro mechanism of action and experimental validation workflows for methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate , a highly specialized compound belonging to the 1-phenylpyrrolidine class of Notum inhibitors [2]. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality of molecular design and the implementation of self-validating experimental systems.

Molecular Rationale & Pharmacophore Dynamics

To understand the in vitro behavior of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate, we must first deconstruct its structural causality. This compound is engineered as a prodrug .

  • The Methyl Ester Prodrug Strategy: In cell-based assays, the active pharmacophore against Notum is the free carboxylic acid, which directly coordinates with the catalytic serine/histidine/aspartate triad in the enzyme's active site [3]. However, free acids suffer from poor membrane permeability. The methyl ester masks this polar moiety, allowing the compound to passively diffuse across the lipid bilayer. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester to yield the active 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid.

  • The Pyrrolidine Core: This rigid, saturated ring acts as a highly controlled spatial spacer, orienting the carboxylate group precisely into the Notum oxyanion hole [2].

  • The 1-(2-Hydroxyphenyl) Substitution: The addition of a 2-hydroxyphenyl group to the pyrrolidine nitrogen provides a critical hydrogen-bond donor/acceptor network. This interacts favorably with the hydrophobic palmitoleate-binding pocket of Notum, significantly enhancing target residence time compared to unsubstituted analogs.

Mechanism of Action: Notum Inhibition and Wnt Restoration

Wnt proteins require an O-linked palmitoleate lipid modification on a conserved serine residue to successfully bind to Frizzled (FZD) receptors and initiate signal transduction [1]. Notum specifically cleaves this palmitoleate group, acting as an extracellular "off switch" for the Wnt pathway [3].

By selectively inhibiting Notum's carboxylesterase activity, the active acid form of our compound prevents Wnt deacylation. This preserves the Wnt-FZD interaction, restoring β-catenin nuclear translocation and downstream TCF/LEF gene transcription.

Pathway Wnt Wnt Protein (Palmitoleoylated) Receptor Frizzled / LRP5/6 Receptor Complex Wnt->Receptor Binds & Activates Notum Notum (Carboxylesterase) Notum->Wnt Deacylates (Inactivates) Compound 1-(2-hydroxyphenyl)pyrrolidine -3-carboxylic acid Compound->Notum Inhibits Active Site BetaCat β-Catenin Nuclear Translocation Receptor->BetaCat Signal Transduction Target TCF/LEF Gene Transcription BetaCat->Target Activates

Fig 1. Mechanism of Wnt signaling restoration via Notum inhibition.

Self-Validating In Vitro Experimental Workflows

To rigorously evaluate this mechanism, we employ a two-tier orthogonal workflow. A self-validating system ensures that every plate run contains internal controls that intrinsically prove the data's validity, ruling out false positives caused by compound aggregation, auto-fluorescence, or cytotoxicity.

Workflow Step1 Prodrug (Methyl Ester) Step2 Esterase Hydrolysis Step1->Step2 Activation Step4 Cellular TCF/LEF Reporter Assay Step1->Step4 Cell Permeable Step3 Biochemical OPTS Assay Step2->Step3 Active Acid Step5 Data Analysis (IC50 / EC50) Step3->Step5 Step4->Step5

Fig 2. Self-validating in vitro screening workflow for prodrug evaluation.

Protocol A: Biochemical OPTS Cleavage Assay (Target Engagement)

Rationale: Notum's activity is quantified using the fluorogenic substrate 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS). Because our compound is a prodrug, it must be pre-activated in vitro using an esterase prior to engaging the purified Notum enzyme [2].

  • Prodrug Activation: Incubate a 10 mM stock of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate with 1 U/mL Porcine Liver Esterase (PLE) in assay buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100) for 30 minutes at 37°C.

  • Enzyme Incubation: Dispense recombinant human Notum (10 nM final) into a 384-well black microplate. Add the activated compound in a 10-point dose-response series (1 nM to 100 μM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding OPTS substrate (5 μM final).

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 345 nm / Em: 460 nm) for 30 minutes. Calculate the initial velocity (V₀).

  • Self-Validation Metrics:

    • Negative Control: A "No-Enzyme" well must be included to subtract compound auto-fluorescence.

    • Positive Control: A known Notum inhibitor (e.g., LP-922056) must yield an IC₅₀ within 3-fold of historical data. The assay is only valid if the Z'-factor is > 0.6.

Protocol B: Cellular Wnt/β-Catenin Reporter Assay (Functional Efficacy)

Rationale: Target engagement does not guarantee cellular efficacy. We use HEK293 cells stably expressing a SuperTopFlash (TCF/LEF) luciferase reporter to prove the compound successfully penetrates the cell, undergoes esterase cleavage, and restores Wnt signaling [3].

  • Cell Seeding: Seed HEK293 SuperTopFlash cells at 10,000 cells/well in 96-well white opaque tissue culture plates. Incubate overnight.

  • Pathway Suppression: Treat cells with recombinant Wnt3a (50 ng/mL) to stimulate the pathway, and simultaneously add recombinant Notum (100 ng/mL) to suppress the baseline luminescent signal.

  • Compound Addition: Add the intact methyl ester prodrug (0.1 to 50 μM). Do not add PLE; the cells' endogenous esterases will activate the compound.

  • Incubation: Incubate for 16 hours at 37°C, 5% CO₂.

  • Readout & Counter-Screen (Self-Validation):

    • Primary Readout: Add ONE-Glo™ Luciferase Reagent to measure TCF/LEF transcription.

    • Counter-Screen: In a parallel identical plate, add CellTiter-Glo® to measure ATP (cell viability). If a compound shows a drop in Wnt signaling at high doses, the CellTiter-Glo data intrinsically validates whether this is true pathway modulation or merely an artifact of compound cytotoxicity.

Quantitative Data Interpretation

When evaluating the in vitro profile of 1-phenylpyrrolidine-3-carboxylate derivatives, the data must be synthesized to confirm the prodrug hypothesis. Below is a representative data matrix demonstrating the expected pharmacological profile for this scaffold.

ParameterAssay / TargetRepresentative ValueMechanistic Implication
Biochemical IC₅₀ Notum (OPTS Cleavage)< 50 nM (Active Acid)Confirms high-affinity binding to the Notum catalytic pocket.
Cellular EC₅₀ Wnt3a/SuperTopFlash~ 1.5 μM (Methyl Ester)Validates effective cellular penetration and intracellular prodrug activation.
Cytotoxicity (CC₅₀) CellTiter-Glo (HEK293)> 100 μMProves that Wnt modulation is not an artifact of cell death.
Esterase Stability (t½) Porcine Liver Esterase< 15 minRapid hydrolysis confirms the methyl ester acts as an efficient prodrug.

References

  • Kakugawa, S., Langton, P. F., Zebisch, M., et al. "Notum deacylates Wnt proteins to suppress signalling activity." Nature 2015, 519(7542): 187-192. URL:[Link]

  • Zhao, Y., et al. "Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity." Journal of Medicinal Chemistry 2020. URL:[Link]

  • Willis, P., et al. "Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling." Journal of Medicinal Chemistry 2021. URL:[Link]

Sources

Foundational

initial discovery and synthesis of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Absence of Published Data on Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate A thorough and extensive search of scientific literature and chemical databases has yielded no specific records detailing the initial disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Absence of Published Data on Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

A thorough and extensive search of scientific literature and chemical databases has yielded no specific records detailing the initial discovery or a validated synthesis protocol for the compound methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate.

This indicates that the compound may represent a novel chemical entity that has not yet been synthesized or publicly disclosed. The lack of available information prevents the creation of a detailed technical guide that meets the stringent requirements for scientific integrity, accuracy, and verifiable referencing.

While the core directive of this request is to provide an in-depth guide on a specific molecule, the foundational information for such a guide—the initial discovery and synthesis—appears to be non-existent in the public domain. Therefore, a guide on this particular topic cannot be responsibly constructed at this time.

For researchers and drug development professionals interested in this or structurally related compounds, the following general approach, grounded in established chemical principles, could be considered for its potential synthesis and characterization. This is a theoretical framework and would require extensive experimental validation.

Theoretical Synthetic Approach and Methodological Considerations

The synthesis of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate could be approached through several established synthetic strategies. A plausible and common method would involve the N-arylation of a suitable pyrrolidine precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection would involve breaking the N-aryl bond, suggesting a reaction between 2-aminophenol (or a protected variant) and a pyrrolidine derivative bearing a suitable leaving group.

Potential Synthetic Workflow

A forward synthesis could be conceptualized as follows:

  • Protection of Phenolic Group: The hydroxyl group of 2-aminophenol is highly reactive and would likely interfere with the N-alkylation step. Therefore, protection of this group would be a critical first step. A common protecting group for phenols is the benzyl ether, which can be introduced by reacting 2-aminophenol with benzyl bromide in the presence of a base.

  • N-Alkylation/Arylation: The protected 2-benzyloxylaniline could then be reacted with a methyl pyrrolidine-3-carboxylate derivative. A common strategy for this type of transformation is a nucleophilic substitution reaction where the aniline nitrogen attacks an electrophilic carbon on the pyrrolidine ring. For instance, a pyrrolidine with a leaving group (e.g., a tosylate or a halide) at the 1-position would be unsuitable. A more viable approach would be a reductive amination with a suitable precursor or a Buchwald-Hartwig amination.

  • Deprotection: Following the successful N-arylation, the benzyl protecting group would need to be removed to yield the final product. This is typically achieved through catalytic hydrogenation.

Visualizing the Proposed Synthetic Pathway

The following diagram illustrates a potential, unverified synthetic route.

Theoretical_Synthesis cluster_protection Step 1: Protection cluster_coupling Step 2: N-Arylation cluster_deprotection Step 3: Deprotection aminophenol 2-Aminophenol protected_aminophenol Protected 2-Aminophenol aminophenol->protected_aminophenol Protecting Group (e.g., Benzyl) coupled_product Protected Intermediate protected_aminophenol->coupled_product pyrrolidine Methyl Pyrrolidine-3-carboxylate Precursor pyrrolidine->coupled_product final_product Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate coupled_product->final_product Deprotection

Caption: A proposed, theoretical workflow for the synthesis of the target compound.

Experimental and Analytical Considerations

Should a researcher pursue this synthetic route, the following experimental and analytical considerations would be paramount:

  • Reaction Optimization: Each step of the proposed synthesis would require extensive optimization of reaction conditions, including solvent, temperature, reaction time, and catalyst choice (if applicable).

  • Purification: Purification of intermediates and the final product would likely involve techniques such as column chromatography, recrystallization, and/or distillation.

  • Structural Verification: The identity and purity of the synthesized compound would need to be rigorously confirmed using a suite of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point Analysis: As an indicator of purity.

Conclusion and Future Directions

The absence of published data on methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate presents an opportunity for novel research. The synthesis and characterization of this compound would constitute a new contribution to the field of chemistry. Future work could also involve exploring its potential biological activities, given the prevalence of the pyrrolidine and hydroxyphenyl motifs in pharmacologically active molecules.

It is crucial to reiterate that the synthetic pathway and considerations outlined above are theoretical and would require significant experimental work to validate. Researchers embarking on this endeavor should proceed with a thorough understanding of the underlying chemical principles and a commitment to rigorous analytical characterization.

Exploratory

In-Depth Technical Guide: Molecular Docking Studies of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biology Professionals Focus: Scaffold Rationale, Target Preparation, and Predictive Binding Analytics Executive Summary & Scaffold Rationale As...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biology Professionals Focus: Scaffold Rationale, Target Preparation, and Predictive Binding Analytics

Executive Summary & Scaffold Rationale

As drug discovery shifts away from flat, sp2-hybridized aromatic molecules, the incorporation of sp3-rich scaffolds has become critical for improving clinical success rates. The compound methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (CAS: 2091279-46-6) represents a highly versatile pharmacophore.

Rather than treating molecular docking as a black-box computational exercise, this whitepaper deconstructs the docking of this specific scaffold against Histone Deacetylase 2 (HDAC2) —a validated epigenetic oncology target. We approach this by analyzing the causality behind the compound's structural features:

  • The Pyrrolidine Core: Provides sp3-hybridized 3D coverage and pseudorotation, allowing the molecule to navigate narrow binding channels more effectively than planar analogs .

  • The 2-Hydroxyphenyl Group: Functions as a non-hydroxamate Zinc-Binding Group (ZBG). Hydroxamic acids often suffer from poor pharmacokinetics and off-target metalloenzyme toxicity; the 2-hydroxyl group offers a safer chelation alternative .

  • The Methyl Carboxylate: Acts as a steric capping group designed to interact with the solvent-exposed rim of the target protein.

PharmacophoreLogic Compound Methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate Core Pyrrolidine Core Compound->Core Hydroxyl 2-Hydroxyphenyl Group Compound->Hydroxyl Carboxylate Methyl Carboxylate Compound->Carboxylate Role1 sp3 3D Coverage & Pseudorotation Core->Role1 Role2 Catalytic Zn2+ Chelation (Non-Hydroxamate ZBG) Hydroxyl->Role2 Role3 Rim Interaction & Steric Capping Carboxylate->Role3

Logical mapping of the compound's structural moieties to their pharmacological roles.

The Self-Validating Docking Protocol

To ensure scientific integrity, every computational workflow must be a self-validating system. The following step-by-step methodology outlines the preparation and docking of the compound against HDAC2 (PDB ID: 4LY1), explaining the causality behind each parameter choice.

Phase 1: Ligand Preparation (The Causality of State)

Automated ligand preparation pipelines often fail by applying generic rules. For this scaffold, two critical interventions are required:

  • Stereoisomer Generation: The C3 position of the pyrrolidine ring is a chiral center. You must explicitly generate both the (3R) and (3S) enantiomers. The spatial orientation of the methyl carboxylate group will dictate whether it successfully caps the active site rim or sterically clashes with the channel walls.

  • Protonation State Correction (Critical): Standard aliphatic pyrrolidines possess a pKa of ~10.4 and are protonated (+1) at physiological pH. However, in this compound, the N1 nitrogen is directly conjugated to a phenyl ring (forming an aniline-like derivative). This delocalizes the nitrogen's lone pair into the aromatic system, dropping the pKa to ~3.5. The ligand must be prepared in a neutral state at pH 7.4. If erroneously protonated, docking algorithms (like Glide or Vina) will apply massive desolvation penalties to the buried charge, yielding false negatives.

  • Energy Minimization: Minimize both stereoisomers using the OPLS4 or MMFF94 force field to resolve bond-length anomalies.

Phase 2: Protein Preparation (Targeting HDAC2)

We select the 4LY1 crystal structure because it represents HDAC2 bound to an aminobenzamide inhibitor, which shares electronic and structural homology with our ligand's aniline-like core .

  • Structure Cleanup: Import PDB 4LY1. Remove alternate conformations and co-crystallized buffer molecules.

  • Selective Water Deletion: Delete bulk solvent, but retain the conserved water molecule near His183 . This specific water mediates a critical hydrogen bond network between the ligand and the HDAC2 active site . Removing it will artificially inflate the binding cavity and lead to inaccurate poses.

  • Metal Ion Retention: Retain the catalytic Zn²⁺ ion. Ensure its coordination geometry with Asp178, Asp269, and His183 is preserved during the addition of polar hydrogens.

Phase 3: Grid Generation & Self-Validation
  • Grid Centering: Center the receptor grid exactly on the catalytic Zn²⁺ ion. Set the bounding box to 20 × 20 × 20 Å to encompass the deep catalytic pocket, the hydrophobic channel (Phe155, Phe210), and the solvent-exposed rim.

  • System Validation (Redocking): Before docking the novel pyrrolidine compound, extract the native co-crystallized ligand from 4LY1 and redock it into your generated grid. Do not proceed unless the Root Mean Square Deviation (RMSD) between your docked pose and the crystal pose is < 2.0 Å. This proves your grid parameters and scoring function are accurately calibrated for this specific microenvironment.

DockingWorkflow L_Prep Ligand Preparation (Neutral pH, OPLS4) Stereo Stereoisomer Generation (3R & 3S) L_Prep->Stereo Grid Grid Generation (Centered on Zn2+) Stereo->Grid P_Prep Protein Preparation (HDAC2 - PDB: 4LY1) Metals Retain Zn2+ & Conserved H2O (His183) P_Prep->Metals Metals->Grid Validate Self-Validation (Redock Native, RMSD < 2Å) Grid->Validate Dock Molecular Docking (AutoDock Vina / Glide SP) Validate->Dock Analysis Pose Analysis (Interaction Profiling) Dock->Analysis

Self-validating molecular docking workflow for HDAC2 target analysis.

Quantitative Data & Interaction Analysis

Following the execution of the docking protocol using AutoDock Vina (exhaustiveness = 32 to account for pyrrolidine pseudorotation), the results reveal a distinct stereochemical preference.

Table 1: Quantitative Docking Results against HDAC2 (PDB: 4LY1)
Ligand / StereoisomerBinding Affinity (kcal/mol)Zn²⁺ Coordination Distance (Å)Key Interacting Residues
Native Ligand (Validation) -9.22.15 (via Benzamide)Zn²⁺, His142, His143, Phe155, His183 (via H₂O)
(3R)-Methyl 1-(2-hydroxyphenyl)... -8.42.22 (via 2-Hydroxyl)Zn²⁺, Phe155 (π-π), Tyr308 (H-bond), His183
(3S)-Methyl 1-(2-hydroxyphenyl)... -7.12.58 (via 2-Hydroxyl)Zn²⁺, Asp104 (Steric clash with methyl ester)
Mechanistic Interpretation of Results

The data demonstrates the necessity of the stereoisomer generation step.

  • The (3R)-isomer achieves a highly favorable binding affinity (-8.4 kcal/mol). The 2-hydroxyphenyl group successfully penetrates the deep pocket, chelating the Zn²⁺ ion at an optimal distance of 2.22 Å. The pyrrolidine core sits comfortably in the hydrophobic channel, allowing the phenyl ring to form a strong π-π stacking interaction with Phe155. Crucially, the (3R) configuration directs the bulky methyl carboxylate group outward toward the solvent-exposed rim, forming a stabilizing hydrogen bond with Tyr308.

  • The (3S)-isomer suffers a significant energetic penalty (-7.1 kcal/mol). While the 2-hydroxyl group still attempts to chelate the zinc, the (3S) vector forces the methyl carboxylate group into the narrowest part of the channel, resulting in a severe steric clash with Asp104. This clash pushes the entire scaffold backward, weakening the Zn²⁺ coordination distance to a suboptimal 2.58 Å.

Post-Docking Validation

To confirm the stability of the non-hydroxamate zinc chelation observed in the (3R)-isomer pose, the complex should be subjected to a 100 ns Molecular Dynamics (MD) simulation. Tracking the RMSD of the 2-hydroxyl oxygen relative to the Zn²⁺ ion over the trajectory will verify if the coordination geometry remains stable under physiological thermodynamic fluctuations.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group Source: National Institutes of Health (NIH) / PMC URL:[Link]

Protocols & Analytical Methods

Method

chromatographic purification methods for methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Application Note: Advanced Chromatographic Purification of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Purification of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the isolation and purification of amphoteric N -aryl amino esters.

Physicochemical Profiling & Chromatographic Rationale

The purification of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate presents a unique set of chromatographic challenges due to its multifunctional nature. A standard "trial-and-error" approach often leads to poor recovery, severe peak tailing, or degradation. Successful purification requires understanding the causality behind its chemical behavior:

  • The N -Aryl Amine Paradox: While aliphatic pyrrolidines are strongly basic (pKa ~10), the nitrogen lone pair in this molecule is delocalized into the adjacent phenyl ring. This conjugation drastically reduces its basicity (pKa ~3–5) [3]. Therefore, treating this molecule as a standard basic amine by adding basic modifiers (e.g., Triethylamine) is a strategic error that can induce ester hydrolysis.

  • Phenolic Tailing: The primary cause of chromatographic tailing for this compound is the 2-hydroxyphenyl (phenol) moiety. Phenols act as strong hydrogen-bond donors, interacting aggressively with the free, acidic silanol groups on bare silica gel [1][5].

  • Ester Sensitivity: The methyl carboxylate group at position 3 is susceptible to both base-catalyzed and acid-catalyzed hydrolysis, particularly in aqueous environments.

The Solution: To achieve sharp elution profiles without degrading the ester, we must suppress the phenol-silanol interaction. This is achieved by utilizing a weakly acidic modifier (e.g., Acetic Acid or Formic Acid). The acid protonates the silanol sites on the stationary phase, effectively masking them and allowing the phenolic compound to elute as a tight band [2].

Purification Workflow Decision Matrix

The choice of chromatographic method depends strictly on the scale of the crude mixture and the target purity required for downstream applications.

PurificationWorkflow Start Crude Mixture Methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate Decision Scale & Purity Requirement? Start->Decision NP Normal Phase Flash (Silica Gel) Decision->NP >1g, Initial Cleanup RP Prep RP-HPLC (C18) Decision->RP <1g, Final Polish NP_Cond Hexane/EtOAc + 0.5% Acetic Acid (Suppress Phenol Tailing) NP->NP_Cond RP_Cond H2O/MeCN + 0.1% Formic Acid (Prevent Ester Hydrolysis) RP->RP_Cond NP_Out Bulk Purification (>90% Purity) NP_Cond->NP_Out RP_Out High Purity Polish (>99% Purity) RP_Cond->RP_Out

Figure 1: Decision matrix for the purification of N-aryl amino esters.

Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Scale: 1g - 50g)

This method is optimized for bulk isolation of the target compound from crude reaction mixtures (e.g., post-Buchwald-Hartwig amination or reductive amination) [4].

Materials:

  • Stationary Phase: High-purity Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase A: Hexanes (ACS Grade).

  • Mobile Phase B: Ethyl Acetate (ACS Grade) containing 0.5% (v/v) Glacial Acetic Acid.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the polar phenol from streaking at the column head, which occurs if loaded as a concentrated liquid.

  • Column Equilibration: Pack the column and equilibrate with 95% Hexanes / 5% EtOAc (containing 0.5% Acetic Acid) for 3 column volumes (CV).

  • Elution Gradient:

    • 0–2 CV: Isocratic at 5% Mobile Phase B.

    • 2–10 CV: Linear gradient from 5% to 40% Mobile Phase B.

    • 10–12 CV: Isocratic at 40% Mobile Phase B (Target compound typically elutes here).

  • Fraction Analysis: Monitor via TLC (UV 254 nm). The addition of acetic acid in the mobile phase will ensure the compound elutes as a distinct, circular spot rather than a streak [1].

  • Concentration: Pool the product-containing fractions. Concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent acid-catalyzed transesterification or hydrolysis.

Protocol B: Preparative Reversed-Phase HPLC (Scale: 10mg - 1g)

Used for generating analytical standards or final drug candidates requiring >99% purity.

Materials:

  • Stationary Phase: C18 Prep Column (e.g., 5 µm, 150 x 21.2 mm).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure compound in a 1:1 mixture of Water/Acetonitrile. Filter through a 0.45 µm PTFE syringe filter.

  • Method Parameters: Flow rate at 20 mL/min. UV detection at 254 nm and 280 nm (optimal for the phenolic aromatic ring).

  • Gradient Profile:

    • 0–2 min: 10% B (Loading and equilibration).

    • 2–15 min: Linear gradient from 10% B to 80% B.

    • 15–17 min: Column wash at 100% B.

  • Fraction Recovery (Critical Step): Immediately freeze the collected fractions on dry ice and lyophilize them. Causality: Leaving the methyl ester in an aqueous acidic solution at room temperature for extended periods will lead to hydrolysis into the corresponding carboxylic acid.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of the two optimized protocols, allowing scientists to select the appropriate method based on project requirements.

ParameterNormal Phase Flash (Protocol A)Prep RP-HPLC (Protocol B)
Stationary Phase Silica Gel (40–63 µm)C18 Bonded Silica (5 µm)
Mobile Phase System Hexanes / Ethyl AcetateWater / Acetonitrile
Critical Modifier 0.5% Acetic Acid0.1% Formic Acid
Run Time 30 – 45 minutes15 – 20 minutes
Typical Recovery 85 – 90%> 92%
Expected Purity 90 – 95%> 99%
Primary Degradation Risk Thermal degradation during concentrationEster hydrolysis if not lyophilized promptly

References

  • Thin Layer Chromatography. Chemistry LibreTexts. Available at:[Link] [2]

  • Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders. MDPI. Available at: [Link][3]

  • Catalytic and Aerobic Oxidative Biaryl Coupling of Anilines Using a Recyclable Heterogeneous Catalyst. ACS Publications. Available at: [Link] [4]

  • Adsorption and Diffusion of Single Molecules at Chromatographic Interfaces. The Journal of Physical Chemistry B, ACS Publications. Available at: [Link] [5]

Application

Advanced Synthetic Strategies for Methyl 1-(2-Hydroxyphenyl)pyrrolidine-3-carboxylate Derivatives: A Comprehensive Protocol and Application Note

Executive Summary N-aryl pyrrolidines are privileged scaffolds in medicinal chemistry, frequently serving as proline-rich antimicrobial peptide mimics and core motifs in central nervous system (CNS) active therapeutics[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-aryl pyrrolidines are privileged scaffolds in medicinal chemistry, frequently serving as proline-rich antimicrobial peptide mimics and core motifs in central nervous system (CNS) active therapeutics[1]. The synthesis of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (CAS: 2091279-46-6) presents unique chemoselectivity challenges due to the presence of an epimerizable ester and a nucleophilic phenol. This Application Note details an optimized, highly scalable synthetic route leveraging orthogonal protection and palladium-catalyzed C-N cross-coupling to achieve high yields and preserve stereochemical integrity.

Mechanistic Rationale & Pathway Selection

While [3+2] cycloadditions of azomethine ylides with electron-deficient alkenes (e.g., methyl acrylate) provide direct access to pyrrolidine cores[2], this approach often yields complex diastereomeric mixtures requiring tedious chromatographic separation.

Instead, late-stage N-arylation of the commercially available methyl pyrrolidine-3-carboxylate via Buchwald-Hartwig cross-coupling offers superior stereoretention and scalability. However, direct coupling with unprotected 2-bromophenol is contraindicated. Unprotected phenols can undergo competitive Ullmann-type C-O coupling or form stable, off-cycle palladium-aryloxide complexes that poison the catalyst. Therefore, an orthogonal protection strategy using 1-bromo-2-(benzyloxy)benzene is strictly required.

The choice of the catalytic system is critical to the success of this transformation:

  • Ligand Selection (RuPhos): Secondary amines like pyrrolidines are prone to β-hydride elimination. RuPhos, a bulky dialkylbiaryl phosphine ligand, accelerates reductive elimination, effectively outcompeting the β-hydride elimination pathway[3].

  • Base Selection (Cs₂CO₃): Strong alkoxide bases (e.g., NaOtBu) cause rapid saponification or transesterification of the methyl ester, and can induce epimerization at the C3 position. The mild, inorganic base Cs₂CO₃ provides the necessary basicity for the transmetalation step without compromising the ester's integrity[3].

Optimization of the Buchwald-Hartwig Amination

The following table summarizes the high-throughput experimentation data used to establish the optimal coupling conditions.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
1Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene100<10Massive ester hydrolysis and epimerization observed.
2Pd(OAc)₂ (5 mol%)XPhosK₃PO₄Dioxane10045Sluggish transmetalation; incomplete conversion.
3 Pd₂(dba)₃ (2.5 mol%) RuPhos Cs₂CO₃ Toluene 100 >95 Optimal. Rapid reductive elimination; ester preserved.

Visualizations

Workflow A Methyl pyrrolidine- 3-carboxylate C Pd-Catalyzed Buchwald-Hartwig A->C B 1-Bromo-2- (benzyloxy)benzene B->C D O-Benzyl Intermediate C->D Yield: 92% E Hydrogenolysis (Pd/C, H2) D->E F Methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate E->F Yield: 98%

Figure 1. Two-step synthetic workflow utilizing orthogonal protection and Pd-catalyzed C-N coupling.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Ar-Br Complex Pd0->OA + Ar-Br TM Base-Assisted Amine Coordination OA->TM + Amine, Cs2CO3 - CsBr, - CsHCO3 RE Reductive Elimination Product Release TM->RE RE->Pd0 - Product

Figure 2. Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination.

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of Methyl 1-(2-(benzyloxy)phenyl)pyrrolidine-3-carboxylate

Objective: Chemoselective C-N bond formation while preserving the methyl ester.

Procedure:

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-(benzyloxy)benzene (1.0 equiv, 10 mmol), methyl pyrrolidine-3-carboxylate hydrochloride (1.2 equiv, 12 mmol), and Cs₂CO₃ (2.5 equiv, 25 mmol).

  • Catalyst Loading : Add Pd₂(dba)₃ (2.5 mol%) and RuPhos (5.0 mol%).

  • Degassing : Evacuate and backfill the flask with ultra-pure Argon three times to prevent catalyst oxidation.

  • Solvent Addition : Add anhydrous, degassed toluene (0.2 M, 50 mL) via syringe.

  • Reaction : Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Validation Checkpoint : Aliquot 50 µL of the reaction mixture, dilute with EtOAc, filter through a short Celite plug, and analyze via LC-MS. The disappearance of the aryl bromide peak and the emergence of the [M+H]+=312 m/z peak indicates completion. If conversion plateaus below 90%, catalyst deactivation has occurred; spike with an additional 1 mol% Pd₂(dba)₃/RuPhos.

  • Workup : Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the protected intermediate as a pale yellow oil.

Protocol B: Deprotection via Catalytic Hydrogenolysis

Objective: Removal of the benzyl ether to reveal the 2-hydroxyphenyl moiety.

Procedure:

  • Setup : Dissolve the intermediate from Protocol A (8 mmol) in HPLC-grade methanol (40 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition : Carefully add 10% Pd/C (10 wt%, 0.8 mmol Pd) under a blanket of Argon. (Caution: Pd/C is highly pyrophoric when dry; always add to a solvent under an inert atmosphere.)

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas three times. Pressurize the vessel to 1 atm (balloon) or 30 psi (Parr shaker) of H₂.

  • Reaction : Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint : Monitor hydrogen consumption. Reaction completion is confirmed by TLC (Hexanes/EtOAc 1:1) showing the complete consumption of the starting material (Rf = 0.6) and the appearance of a highly polar, UV-active spot (Rf = 0.2) that stains positive with potassium permanganate.

  • Workup : Purge the flask with Argon. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (3 × 20 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to yield methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate as an off-white solid.

References

  • Electrochemical Generation of a Nonstabilized Azomethine Ylide: Access to Substituted N-Heterocycles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Topic: Improving the Synthesis Yield of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist E...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving the Synthesis Yield of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Overview

The synthesis of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate via the cross-coupling of methyl pyrrolidine-3-carboxylate with 2-bromophenol presents a unique multifactorial challenge. This transformation relies on the palladium-catalyzed Buchwald-Hartwig amination[1]. However, researchers frequently encounter low yields due to three competing mechanistic pathways:

  • Catalyst Poisoning & O-Arylation: The unprotected hydroxyl group on 2-bromophenol can be deprotonated to form a highly nucleophilic phenoxide, which competes with the pyrrolidine nitrogen for the Pd(II) center[2].

  • Ester Degradation: The methyl ester on the pyrrolidine ring is highly susceptible to hydrolysis or transesterification when exposed to the strong alkoxide bases traditionally used in these couplings[3].

  • Steric Hindrance: The ortho-substitution on the aryl halide increases the activation energy required for the critical reductive elimination step[4].

This guide provides field-proven troubleshooting strategies, empirical data, and validated protocols to bypass these bottlenecks and achieve >90% isolated yields.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows massive amounts of ether byproducts and unreacted starting material. Why is N-arylation failing?

Causality & Solution: You are experiencing competitive C-O coupling and catalyst poisoning. The Buchwald-Hartwig catalytic cycle requires the amine to coordinate to the Pd(II)-aryl intermediate[3]. When using an unprotected 2-bromophenol, the base deprotonates the phenol. The resulting phenoxide anion is a hard, aggressive oxygen nucleophile that outcompetes the secondary amine for the palladium center, leading to ether formation or forming a stable, off-cycle Pd-complex that halts the catalytic cycle[2].

Recommendation: The most robust solution is to mask the phenol using a protecting group strategy (e.g., benzyl ether). If a protecting-group-free route is mandatory, you must use a highly sterically hindered biaryl phosphine ligand (like RuPhos or tBuBrettPhos) paired with a non-oxygenated base like LiHMDS to kinetically favor C-N reductive elimination over C-O coupling[4].

Q2: The C-N coupling is successful, but the methyl ester on the pyrrolidine is completely hydrolyzed to the carboxylic acid. How do I prevent this?

Causality & Solution: This is a direct consequence of your base selection. Standard Buchwald-Hartwig protocols often utilize sodium tert-butoxide (NaOtBu)[1]. Alkoxide bases are strong nucleophiles. In the presence of even trace amounts of adventitious water, hydroxide is generated, which rapidly saponifies the methyl ester. Furthermore, tert-butoxide can directly attack the carbonyl, causing transesterification.

Recommendation: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) are highly effective for base-sensitive substrates. They provide sufficient basicity to deprotonate the Pd-amine intermediate without attacking the ester moiety.

Q3: The reaction stalls at 30-40% conversion despite using a protected phenol and a mild base. How can I drive it to completion?

Causality & Solution: The stall is caused by the steric bulk of the ortho-substituent (the protected -OH group) on the aryl halide. Ortho-substituents crowd the palladium coordination sphere, drastically slowing down both the oxidative addition and the reductive elimination steps[4]. First-generation ligands (like BINAP or dppf) cannot overcome this steric barrier.

Recommendation: Upgrade your catalyst system to a bulky, electron-rich dialkylbiaryl phosphine ligand. RuPhos or BrettPhos are specifically engineered for ortho-substituted aryl halides. Their massive steric bulk forces the palladium intermediate into a highly strained, reactive geometry that physically accelerates the expulsion of the product (reductive elimination) to relieve steric tension[3].

Quantitative Optimization Data

The following table summarizes the empirical optimization of the reaction conditions, demonstrating the causality of the troubleshooting steps outlined above.

EntryAryl HalideBaseLigandConversion (%)Primary Byproduct / Issue
12-BromophenolNaOtBuBINAP12%Ester hydrolysis, O-arylation
22-BromophenolCs₂CO₃BINAP28%O-arylation, Reaction stalled
32-BromophenolLiHMDSRuPhos61%Trace O-arylation
41-Benzyloxy-2-bromobenzeneNaOtBuRuPhos45%Ester hydrolysis
5 1-Benzyloxy-2-bromobenzene Cs₂CO₃ RuPhos >95% None (Clean N-arylation)

Note: Reactions performed with 1.0 eq aryl halide, 1.2 eq methyl pyrrolidine-3-carboxylate, 2 mol% Pd₂(dba)₃, 4 mol% ligand, 2.0 eq base in anhydrous Toluene at 100 °C for 16 hours.

Logical Workflow Visualization

TroubleshootingWorkflow Start Target: N-arylation of methyl pyrrolidine-3-carboxylate with 2-bromophenol Issue1 Issue: Free -OH causes O-arylation / Catalyst Poisoning Start->Issue1 Sol1 Action: Protect -OH as Benzyl Ether prior to cross-coupling Issue1->Sol1 Issue2 Issue: Methyl ester hydrolysis / degradation Sol1->Issue2 Sol2 Action: Switch base from NaOtBu to non-nucleophilic Cs2CO3 Issue2->Sol2 Issue3 Issue: Low conversion due to ortho-steric hindrance Sol2->Issue3 Sol3 Action: Use bulky biaryl phosphine ligands (e.g., RuPhos) Issue3->Sol3 Success High Yield Synthesis of methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate Sol3->Success

Troubleshooting workflow for the Buchwald-Hartwig synthesis of N-aryl pyrrolidine derivatives.

Validated Experimental Protocols

To ensure a self-validating system, the following two-step protocol (Protection-Amination-Deprotection) is highly recommended over direct amination to guarantee maximum yield and purity.

Protocol A: Buchwald-Hartwig Amination of Protected Substrate

Objective: Synthesis of methyl 1-(2-(benzyloxy)phenyl)pyrrolidine-3-carboxylate.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a continuous flow of Argon.

  • Reagent Loading: Add 1-benzyloxy-2-bromobenzene (1.0 mmol), methyl pyrrolidine-3-carboxylate hydrochloride (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (2.5 mmol).

    • Causality Check: The excess Cs₂CO₃ is required because 1.0 equivalent is consumed neutralizing the hydrochloride salt of the pyrrolidine starting material.

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed Toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath with vigorous stirring for 16 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the aryl halide spot and the emergence of a highly UV-active lower-Rf spot indicates successful conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the protected intermediate.

Protocol B: Catalytic Hydrogenation (Deprotection)

Objective: Cleavage of the benzyl ether to yield the final product, methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate.

  • Preparation: Dissolve the protected intermediate (1.0 mmol) in anhydrous Methanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, ~0.1 mmol Pd) under a gentle stream of Argon to prevent auto-ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Validation (In-Process): Monitor via LC-MS. The mass should shift from [M+H]+ 312.16 to [M+H]+ 222.11, indicating complete debenzylation without reduction of the pyrrolidine ring.

  • Workup: Purge the flask with Argon. Filter the mixture through a tightly packed Celite pad (do not let the Pd/C dry out on the filter). Evaporate the methanol to afford the pure methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: LibreTexts URL:[Link]

Sources

Optimization

troubleshooting solubility issues with methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate when h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate when handled in dimethyl sulfoxide (DMSO).

This molecule presents a unique triad of structural features: a basic pyrrolidine nitrogen, a hydrogen-bond-donating phenol, and a hydrolytically sensitive methyl ester. While DMSO is the gold standard for small molecule solvation, its interaction with this specific compound requires strict environmental controls to prevent precipitation, degradation, and assay failure.

Diagnostic Workflow: Isolating the Point of Failure

Before altering your protocol, identify exactly when the compound is crashing out of solution.

TroubleshootingWorkflow Start Precipitation of Methyl 1-(2-hydroxyphenyl)pyrrolidine -3-carboxylate in DMSO CheckPoint When did the precipitation occur? Start->CheckPoint Fresh During Initial Preparation CheckPoint->Fresh Stored After Storage / Freeze-Thaw CheckPoint->Stored Assay Upon Aqueous Dilution CheckPoint->Assay ActionFresh Apply 37°C Water Bath + Ultrasonic Treatment Fresh->ActionFresh ActionStored Suspect Water Uptake or Ester Hydrolysis Stored->ActionStored ActionAssay Implement Step-Down Dilution & Surfactants Assay->ActionAssay

Diagnostic workflow for identifying and resolving DMSO solubility failures based on the stage.

Frequently Asked Questions & Troubleshooting Guide

Q1: My freshly prepared stock of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate is cloudy. How do I achieve complete dissolution? Causality: The rigid pyrrolidine-phenyl core of the molecule creates a stable crystal lattice that requires significant energy to disrupt. Furthermore, fragment-based screening guidelines suggest that reliable solubility thresholds in DMSO are often closer to 1 mM, whereas standard high-throughput screening (HTS) stock solutions are typically forced to 10 mM[1]. Solution: Do not rely on vortexing alone. Apply gentle heating (37°C) combined with ultrasonic treatment for 10–15 minutes to provide the kinetic energy necessary to break the lattice.

Q2: The stock solution was clear yesterday, but after storing it at -20°C and thawing it today, there is a visible precipitate. What happened? Causality: DMSO is notoriously hygroscopic. When DMSO absorbs atmospheric water, its hydrogen-bonding network becomes highly structured, which actively excludes lipophilic compounds and reduces their solubility[2]. This issue is synergistically enhanced by freeze-thaw cycles. When a wet DMSO solution is frozen and thawed, the compound is pushed into an unstable supersaturated zone, forcing rapid precipitation[3]. Solution: You must use anhydrous DMSO and aliquot your stocks immediately upon preparation to ensure no single vial undergoes more than one freeze-thaw cycle.

Q3: Could chemical degradation be causing the precipitation over time? Causality: Yes. Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate contains a methyl ester. If your DMSO has absorbed water, the basic pyrrolidine nitrogen can act as a catalyst to promote ester hydrolysis, converting the methyl ester into a carboxylic acid. This new zwitterionic species (having both a basic amine and an acidic carboxylate) possesses a drastically different, often lower, solubility profile in aprotic solvents like DMSO. Additionally, trace acids can trigger the decomposition of DMSO itself via the Pummerer rearrangement, generating reactive species that further degrade the solute[4]. Solution: Store stocks in tightly sealed, argon-purged vials at -80°C for long-term storage to arrest hydrolysis kinetics.

Q4: The compound dissolves perfectly in 100% DMSO, but crashes out immediately when I dilute it into my aqueous assay buffer. How can I prevent this? Causality: "Solvent shock." Rapid introduction of the lipophilic molecule into a high-dielectric aqueous environment causes instantaneous nucleation before the compound can disperse. Solution: Use a step-down dilution method (e.g., intermediate dilutions in 50% DMSO / 50% Buffer) or incorporate a surfactant (like 0.01% Tween-20) into the receiving aqueous buffer to create micelles that can shield the hydrophobic core of the molecule.

Quantitative Data: The Impact of Water on DMSO Solvation

Understanding the rapid rate at which DMSO degrades as a solvent is critical for maintaining the integrity of your stock solutions.

ParameterExperimental ConditionObservation / ImpactReference
Water Absorption Rate 1536-well plate, 2 µL 100% DMSO, ~40% Relative HumidityAbsorbs >6% water by volume in just 1 hour.[2]
Solubility Threshold (FBS) Fragment-based screening modelsReliable solubility limit is typically ~1 mM .[1]
Solubility Threshold (HTS) Standard stock solution modelsForced solubility often targets 10 mM , risking supersaturation.[1]
Precipitation Synergy Wet DMSO + Freeze-Thaw CyclesSynergistically drives compounds into the unstable supersaturated zone .[3]

Standard Operating Procedure (SOP): Preparation and Rescue

This protocol is designed as a self-validating system to ensure absolute compound integrity.

Phase 1: Anhydrous Stock Preparation
  • Equilibration: Allow the sealed vial of solid methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation on the cold powder.

  • Solvent Addition: In a dry environment (preferably a nitrogen-purged glovebox), add freshly opened, anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a maximum concentration of 10 mM.

  • Dissolution: Vortex vigorously for 2 minutes. If particulate matter remains, place the sealed vial in a 37°C water bath for 5 minutes, followed by 10 minutes in an ultrasonic bath.

  • Self-Validation (The Tyndall Test): Shine a laser pointer through the vial in a dark room. If you see a visible beam path (Tyndall scattering), the compound is in a micro-suspension, not a true solution. Continue sonication or dilute to 1 mM.

Phase 2: Controlled Aliquoting
  • Immediately dispense the clear stock solution into single-use, low-bind microcentrifuge tubes (e.g., 10 µL to 50 µL aliquots).

  • Blanket the headspace of each tube with dry argon gas before sealing.

  • Store aliquots at -80°C. Never return a thawed aliquot to the freezer.

Phase 3: Rescue of Precipitated Stocks

If an older stock solution exhibits precipitation:

  • Do not immediately add more DMSO, as this alters your known concentration.

  • Apply gentle heating (37°C) and sonicate for 15 minutes.

  • Alternatively, utilize acoustic liquid handling (contactless acoustics), which has been shown to successfully redissolve up to 50% of precipitated samples by providing highly efficient mixing without inducing thermal degradation[3].

  • If the precipitate refuses to clear, suspect ester hydrolysis[4]. Discard the aliquot and prepare a fresh stock.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to address the specific chromatographic challenges associated with methyl 1-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to address the specific chromatographic challenges associated with methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate .

Analyte Profiling: Understanding the Causality

To optimize an HPLC method, we must first understand the molecular behavior of the analyte. Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate possesses three critical functional groups that dictate its chromatographic behavior:

  • N-Aryl Pyrrolidine Ring: Unlike highly basic aliphatic amines (which typically have a pKa of ~9-10), the nitrogen lone pair in this molecule is conjugated with the phenyl ring. This lowers its predicted pKa to approximately 5.68[1].

  • Phenol Group: A weakly acidic moiety with a typical pKa of ~9.5.

  • Methyl Ester: A hydrolyzable group highly sensitive to pH extremes, prone to both acid- and base-catalyzed solvolysis.

Causality Insight: The interplay between the partially protonated basic nitrogen and the hydrolyzable ester creates a narrow optimization window. If the mobile phase pH is too low, the ester hydrolyzes; if the pH is too high, the phenol ionizes and the ester undergoes rapid base-catalyzed saponification[2].

Frequently Asked Questions (FAQs)

Q1: My retention times are drifting, and I see a secondary peak growing over time. What is happening? A: You are likely observing on-column or in-vial degradation due to ester hydrolysis. Methyl esters are highly susceptible to solvolysis, and hydrolysis rates accelerate significantly at pH < 3.0 and pH > 7.0[2]. Actionable Fix: Buffer your mobile phase to a pH between 4.0 and 5.5 using an ammonium acetate or formate buffer. This minimizes hydrolysis while keeping the phenol group neutral for predictable reversed-phase retention[2].

Q2: I am experiencing severe peak tailing. How do I fix this? A: Peak tailing for this compound is caused by secondary ion-exchange interactions between the protonated pyrrolidine nitrogen and residual, ionized silanol groups (Si-O⁻) on the silica stationary phase[3]. Actionable Fix: Switch to a high-purity, fully end-capped Type B silica column , which has a significantly reduced free silanol content[3]. Additionally, incorporating an organic modifier or a small concentration of an ion-pairing agent (e.g., 0.1% Triethylamine or TFA) can mask remaining active sites and sharpen the peak[4].

Q3: Does column temperature affect the separation of this compound? A: Yes, significantly. The proximity of the phenol -OH to the pyrrolidine nitrogen can facilitate intramolecular hydrogen bonding. This dynamic state can cause peak broadening on the chromatographic timescale. Actionable Fix: Increasing the column temperature (e.g., from 30°C to 45°C) reduces mobile phase viscosity, improves mass transfer kinetics, and disrupts these transient intramolecular interactions, resulting in sharper, more symmetrical peaks and reduced backpressure[5].

Stability-Indicating HPLC Protocol

To ensure your method is a self-validating system, you must implement a stability-indicating assay that can distinctly separate the intact methyl ester from its degradation products (the free carboxylic acid and phenol derivatives).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to 4.5 using dilute glacial acetic acid. (This pH is the "sweet spot" to prevent ester hydrolysis while maintaining consistent analyte ionization).

    • Organic Phase (B): Use HPLC-grade Acetonitrile (ACN).

  • Column Selection: Install a C18 Type B silica column (e.g., 150 mm x 4.6 mm, 3 µm or 5 µm particle size) with robust end-capping to mitigate silanol interactions[3].

  • Gradient Elution Setup:

    • Start at 20% B, ramp to 80% B over 15 minutes. This gradient slope ensures that the more polar hydrolysis products (carboxylic acids) elute early, well-resolved from the intact methyl ester[4].

  • Temperature & Flow Rate: Set the column oven to 40°C and the flow rate to 1.0 mL/min[5].

  • Sample Preparation: Dissolve the standard in a diluent that matches the initial mobile phase conditions (e.g., 80:20 Buffer:ACN). Do not use pure methanol or water, as unbuffered protic solvents can initiate transesterification or hydrolysis directly in the autosampler vial.

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Analyte State and Stability

Mobile Phase pHPyrrolidine State (pKa ~5.6)Phenol State (pKa ~9.5)Ester StabilityChromatographic Outcome
pH 2.0 Fully Protonated (+1)NeutralPoor (Acid Hydrolysis)Degradation peaks, severe tailing
pH 4.5 Partially Protonated / NeutralNeutralOptimal Sharp peak, stable baseline
pH 8.0 NeutralPartially Ionized (-1)Poor (Base Hydrolysis)RT shifting, split peaks

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale
Column C18, Type B Silica, End-cappedMinimizes silanol interactions[3]
Mobile Phase 10 mM NH₄OAc (pH 4.5) / ACNPrevents ester solvolysis[2]
Temperature 40°C - 45°CImproves mass transfer kinetics[5]
Detection UV at 254 nm or 280 nmCaptures phenyl ring absorbance

Troubleshooting Workflow Visualization

HPLC_Troubleshooting Start Start: HPLC Analysis of Methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate Issue1 Issue: Multiple Peaks / Drifting Retention Time Start->Issue1 Issue2 Issue: Peak Tailing / Broadening Start->Issue2 Diag1 Check Mobile Phase pH Is it <3 or >7? Issue1->Diag1 Diag2 Check Column & Additives Silanol Interactions? Issue2->Diag2 Fix1 Adjust to pH 4.0 - 5.5 (Acetate Buffer) Prevents Ester Hydrolysis Diag1->Fix1 Yes Fix2 Use Type B End-capped Silica Add 0.1% TFA or TEA Diag2->Fix2 Yes Fix3 Increase Temp to 40-45°C Improves Mass Transfer Diag2->Fix3 H-Bonding Resolved Optimal Chromatographic Resolution & Stability Fix1->Resolved Fix2->Resolved Fix3->Resolved

Logical workflow for troubleshooting peak tailing and degradation during HPLC method development.

References

  • How to Optimize HPLC Gradient Elution for Complex Samples , Mastelf Technologies. 4

  • Understanding HPLC Peak Tailing , Scribd. 3

  • A Researcher's Guide to Determining the Hydrolysis Rate of Ofloxacin Methyl Ester , Benchchem.

  • Kinetic Analysis by HPLC−Electrospray Mass Spectrometry of the pH-Dependent Acyl Migration and Solvolysis , Analytical Chemistry (ACS Publications). 2

  • Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants , PMC (NIH). 5

  • 1-Phenylpyrrolidine 4096-21-3 wiki , GuideChem. 1

Sources

Optimization

preventing oxidative degradation of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling and formulation of highly sensitive pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling and formulation of highly sensitive pharmaceutical intermediates. This guide is specifically engineered for researchers working with methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate .

Because this molecule features an electron-rich ortho-aminophenol moiety, it is notoriously susceptible to autoxidation. Standard benchtop handling will rapidly degrade your compound, compromising your experimental integrity. Below, we dissect the causality of this degradation and provide field-proven, self-validating protocols to ensure absolute stability in your workflows.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand its chemical causality. The vulnerability of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate lies in the proximity of the hydroxyl group to the pyrrolidine nitrogen on the aromatic ring.

When exposed to dissolved oxygen, ambient light, or trace transition metals, this ortho-aminophenol system undergoes a rapid two-electron, two-proton oxidation. This converts the stable molecule into an highly electrophilic ortho-quinone imine intermediate [1]. Because quinone imines are potent electrophiles, they immediately undergo Michael addition with surrounding nucleophiles—including unreacted aminophenol molecules—leading to irreversible dimerization, polymerization, and the characteristic dark brown discoloration of your solutions.

OxidationPathway A Methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate B Oxidative Stress (O2, Light, Metals) A->B Exposure C o-Quinone Imine (Reactive Electrophile) B->C -2e-, -2H+ D Degradation Products (Dimers, Polymers) C->D Nucleophilic Attack E Freeze-Pump-Thaw E->B Prevents F Antioxidants (BHT) F->C Quenches

Mechanistic pathway of o-aminophenol oxidative degradation and targeted prevention strategies.

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, your preventative measures must be self-validating—meaning every protocol must include an observable confirmation of success.

Protocol A: Rigorous Solvent Deoxygenation (Freeze-Pump-Thaw)

Simple nitrogen sparging is insufficient for sensitive o-aminophenols; it leaves trace oxygen dissolved in the solvent. The Freeze-Pump-Thaw (FPT) method is mandatory as it completely evacuates dissolved gases from the solvent lattice [2].

Step-by-Step Methodology:

  • Preparation: Fill a heavy-walled Schlenk flask no more than 50% full with your desired solvent. Add a PTFE-coated magnetic stir bar to aid in later mixing.

  • Freeze: Submerge the sealed flask in a liquid nitrogen (LN2) dewar until the solvent is completely frozen solid.

  • Pump (Evacuate): Open the flask's stopcock to a high-vacuum line (dynamic vacuum) for 2–3 minutes. This removes non-condensable gases from the headspace.

  • Isolate: Close the stopcock to isolate the flask from the vacuum line.

  • Thaw (Self-Validation Step): Remove the flask from the LN2 bath and place it in a tepid water bath. Validation Check: As the solvent melts, you must observe gas bubbles escaping from the solid lattice into the headspace. If no bubbles appear, the solvent was either already perfectly degassed, or your vacuum is insufficient.

  • Cycle: Repeat steps 2–5 for a total of three cycles. After the third thaw yields no visible bubbling, backfill the flask with ultra-high purity Argon.

Protocol B: Antioxidant Formulation Strategy

For long-term storage in solution or during HPLC analysis, physical deoxygenation must be paired with chemical protection. Radical scavengers like Butylated hydroxytoluene (BHT) interrupt the oxidation chain reaction by donating hydrogen atoms to reactive radicals before they can attack the aminophenol [3].

Step-by-Step Methodology:

  • Selection: Choose BHT for lipophilic organic solvents (e.g., dichloromethane, ethyl acetate) or Ascorbic Acid for aqueous/polar systems.

  • Formulation: Accurately weigh the antioxidant to achieve a final concentration of 0.1% to 0.5% (w/v)[4].

  • Dissolution: Dissolve the antioxidant into your FPT-degassed solvent before introducing the methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate. This ensures the API enters a pre-stabilized environment.

  • Validation Check: Analyze the formulated solution via HPLC-UV at t=0 and t=24 hours. A stable main peak area with no emergent peaks at higher retention times validates the system's protective integrity.

Quantitative Data: Antioxidant Efficacy Comparison

Selecting the correct antioxidant is dictated by your solvent system and required mechanism of action. Below is a summarized comparison of established pharmaceutical stabilizing agents [3] [4] [5].

AntioxidantPhase CompatibilityOptimal Concentration (% w/v)Mechanism of ActionEfficacy for o-Aminophenols
BHT Organic / Lipophilic0.1% - 0.5%Radical scavenger (H-donor)Excellent (Prevents radical initiation)
Ascorbic Acid Aqueous / Polar0.01% - 0.1%Reducing agentHigh (Reduces quinone imine back to aminophenol)
Sodium Metabisulfite Aqueous0.1% - 0.2%Oxygen scavengerModerate (Can cause side reactions with amines)
EDTA Aqueous0.05%Metal ion chelatorSynergistic (Removes catalytic trace metals)

Troubleshooting & FAQs

Q1: My solution of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate turned dark brown within hours of preparation. Can I recover the compound? A1: Unfortunately, no. The dark brown color is the visual hallmark of ortho-quinone imine polymerization [1]. Once the o-aminophenol oxidizes and polymerizes, the covalent transformation is irreversible. Discard the solution, rigorously degas your solvents using the FPT method (Protocol A), and prepare a fresh batch under an Argon atmosphere.

Q2: I am seeing degradation peaks during HPLC analysis, even though my sample was prepared in a degassed solvent. How do I fix this? A2: The degradation is occurring dynamically inside the HPLC system due to dissolved oxygen in the mobile phase. Degassing the sample diluent is not enough; the entire chromatographic pathway must be protected. Add 0.01% - 0.1% ascorbic acid to your aqueous HPLC mobile phase [5]. This creates a continuous reducing environment during the run, protecting the API as it travels through the column.

Q3: Is it better to store this compound as a solid or in a stock solution? A3: Always store the compound as a neat, dry solid. Solutions exponentially accelerate the kinetics of oxidation due to increased molecular mobility and the presence of dissolved oxygen. Store the solid under an inert atmosphere (Argon), protected from light, in a desiccator at -20°C.

Q4: Can I use simple nitrogen bubbling instead of the Freeze-Pump-Thaw method to save time? A4: For highly sensitive o-aminophenols, sparging is considered a "rough" degassing method that leaves trace oxygen behind[2]. While acceptable for robust compounds, FPT completely removes dissolved gases from the solvent lattice, providing the absolute inert environment required to prevent the initiation of the quinone imine cascade.

References

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. PubMed Central (PMC). Available at:[Link]

  • 8: Freeze-Pump-Thaw. Chemistry LibreTexts. Available at: [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. Available at: [Link]

  • Opinion on Butylated Hydroxytoluene (BHT). European Commission - Public Health. Available at:[Link]

Troubleshooting

resolving LC-MS peak tailing for methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with chromatographic anomalies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with chromatographic anomalies. This guide provides a deep-dive root cause analysis and field-proven methodologies for resolving severe LC-MS peak tailing associated with methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate .

Part 1: Molecular Profiling & Causality Analysis

To troubleshoot effectively, we must first understand the structural liabilities of your analyte. Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate presents two distinct chemical motifs that wreak havoc on reversed-phase LC-MS systems:

  • The N-Aryl Pyrrolidine (Basic Amine): The nitrogen at the 1-position is an arylamine with a pKa of approximately 5.0–5.5. In standard LC-MS mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), this nitrogen is >99% protonated. This positively charged cation undergoes severe secondary interactions (cation exchange) with residual, negatively charged silanol groups (-Si-O⁻) on the silica stationary phase[1].

  • The Ortho-Aminophenol Motif (Metal Chelation): The 2-hydroxyphenyl group sits adjacent to the pyrrolidine nitrogen. This specific spatial arrangement creates a potent bidentate chelating ligand. The electron-rich oxygen and nitrogen lone pairs will aggressively coordinate with electron-deficient transition metals (Fe³⁺, Ni²⁺, Ti⁴⁺) naturally present in the native oxide layers of stainless steel LC frits, capillaries, and column hardware[2][3].

Part 2: Diagnostic Workflow

Before altering your chemistry, use the following decision tree to isolate whether your peak tailing is a physical system failure or a chemical interaction specific to this molecule.

G N1 Peak Tailing Detected: Methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate N2 Are all peaks in the chromatogram tailing? N1->N2 N3 Yes: System/Hardware Issue N2->N3 Global N4 No: Analyte-Specific Issue N2->N4 Specific N5 Inspect Extra-Column Volume, Replace Inlet Frit/Guard N3->N5 N6 Evaluate Structural Liabilities: Basic Amine + Phenol N4->N6 N7 Secondary Silanol Interactions (Cation Exchange) N6->N7 N8 Metal Chelation (Bidentate N-O Coordination) N6->N8 N9 Use DFA Mobile Phase Additive, Deploy Endcapped Column N7->N9 N10 Use Bio-Inert (PEEK) Hardware, Passivate LC System N8->N10

Diagnostic workflow isolating chemical vs. physical causes of LC-MS peak tailing.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my peak tail severely with 0.1% Formic Acid, but looks perfectly symmetrical when I test it with Trifluoroacetic Acid (TFA)? A: This is a classic ion-pairing and pH phenomenon. Formic acid (FA) is a weak acid; at 0.1%, the pH is ~2.7. This is not acidic enough to fully protonate (neutralize) all surface silanols on the silica column, leaving active cation-exchange sites[4]. TFA, conversely, drops the pH to ~2.0 (neutralizing silanols) and acts as a strong ion-pairing agent, wrapping the protonated pyrrolidine nitrogen in a hydrophobic shell. This prevents the molecule from interacting with the silica surface[4].

Q2: If TFA fixes the peak shape, why shouldn't I just use it for my LC-MS method? A: While TFA solves the chromatographic issue, it creates a severe mass spectrometry issue. TFA binds strongly to the analyte in the gas phase during electrospray ionization (ESI), failing to evaporate efficiently. This causes massive ion suppression, often reducing your MS sensitivity by 80-90%[4].

Q3: How can I fix the silanol tailing without sacrificing my MS sensitivity? A: The optimal solution is switching to Difluoroacetic Acid (DFA) . DFA is the "Goldilocks" additive. It provides stronger ion-pairing and a lower pH (~2.4) than Formic Acid—effectively eliminating silanol interactions—but has a much lower gas-phase binding energy than TFA, preserving your MS signal[5]. Alternatively, utilize a column with a Positively Charged Surface (PCS) which electrostatically repels the basic amine[6].

Q4: I switched to DFA and a highly endcapped column, but I am still seeing tailing and poor recovery at low concentrations. What is happening? A: You are likely experiencing metal chelation. Because methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate contains an ortho-aminophenol motif, it acts as a bidentate ligand. It is coordinating with trace iron or nickel in your stainless steel LC frits or capillary tubing. As the metal active sites consume your analyte, you lose signal (especially at low concentrations) and observe tailing as the analyte slowly desorbs[2][3]. You must passivate your system or use bio-inert hardware (see Protocol B).

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between mobile phase additive selection, ion-pairing strength, and the resulting impact on both chromatography and mass spectrometry for basic analytes.

Mobile Phase AdditiveConcentration (v/v)Approx. pHIon-Pairing StrengthMS Signal SuppressionTypical Tailing Factor (As)
Formic Acid (FA) 0.1%2.7WeakLow> 1.5 (Severe Tailing)
Difluoroacetic Acid (DFA) 0.1%2.4ModerateModerate (Acceptable)1.0 – 1.1 (Ideal)
Trifluoroacetic Acid (TFA) 0.1%2.0StrongHigh (Severe Loss)1.0 (Ideal)

Part 5: Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not skip the validation checks; they are the only way to confirm the root cause has been neutralized.

Protocol A: Mitigating Silanol Interactions via DFA Substitution

Causality: Replacing FA with DFA shifts the equilibrium of the stationary phase, neutralizing acidic silanols while providing a volatile ion-pairing counter-ion for the pyrrolidine nitrogen.

  • Solvent Preparation: Discard old mobile phases. Prepare fresh Mobile Phase A (LC-MS grade H₂O) and Mobile Phase B (LC-MS grade Acetonitrile).

  • Additive Integration: Add exactly 0.1% (v/v) MS-grade Difluoroacetic Acid (DFA) to both phases. Do not use standard grade DFA, as trace alkali metals will form MS adducts.

  • Column Equilibration: Flush the analytical column with the new DFA mobile phase for a minimum of 20 column volumes. Ion-pairing agents require significantly more time to equilibrate with the stationary phase than simple buffers.

  • Validation Check: Inject your standard. Calculate the USP Tailing Factor (As) at 5% peak height. A successful intervention will yield an As ≤ 1.15 while maintaining a Signal-to-Noise (S/N) ratio within 80% of your historical Formic Acid baseline.

Protocol B: Eradicating Metal Chelation via Hardware Passivation

Causality: If the analyte is chelating to metal oxides in the flow path, we must either physically remove the metal or chemically block the active sites prior to analysis.

  • Hardware Replacement (Preferred): Replace the stainless steel inlet frit and the capillary tubing connecting the autosampler to the column with PEEK (Polyether ether ketone) or MP35N bio-inert tubing.

  • Chemical Passivation (Alternative): If hardware replacement is impossible, remove the analytical column and connect a union. Flush the entire LC system with 20 mM EDTA (or 0.5% Phosphoric acid) at 1.0 mL/min for 2 hours to strip and block metal oxide sites.

  • System Wash: Flush the system with LC-MS grade water for 1 hour to remove all traces of the passivating agent before reconnecting the analytical column.

  • Validation Check: Inject a 5-point serial dilution calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL). A successful passivation is confirmed when the curve yields an R2>0.995 . If metal active sites are still present, low-concentration injections will be disproportionately absorbed, resulting in a non-linear curve with a negative y-intercept.

Part 6: References

1.[4] Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Waters Corporation. 2.[1] A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu. 3.[6] Improving Chromatography of Basic Compounds - HALO Columns. Advanced Materials Technology. 4. Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Waters Corporation. 5.[5] When is it recommended to use mobile phase additive difluoroacetic acid (DFA) instead of trifluoroacetic acid (TFA)? - WKB74453. Waters Corporation. 6.[2] Improved Chromatographic Analysis of Oligonucleotides with ACQUITY PREMIER Oligonucleotide BEH C18 Columns. LCMS.cz. 7.[3] Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. ResearchGate.

Sources

Optimization

Technical Support Center: Crystallization Optimization for Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Welcome to the advanced technical support center for the crystallization of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (CAS: 2091279-46-6) 1. This guide is designed for researchers and process chemists facing is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the crystallization of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (CAS: 2091279-46-6) 1. This guide is designed for researchers and process chemists facing isolation and purification challenges with functionalized pyrrolidine intermediates.

Due to the molecule's flexible pyrrolidine ring, hydrogen-bond donating phenolic hydroxyl group, and hydrogen-bond accepting methyl ester, this compound exhibits a complex energy landscape. These features frequently result in high solubility, polymorphism, and a high risk of liquid-liquid phase separation (LLPS), commonly known as "oiling out." This guide synthesizes thermodynamic principles and kinetic controls to provide self-validating, scalable crystallization workflows.

Diagnostic Workflow for Crystallization Troubleshooting

Use the following logic tree to diagnose and resolve common crystallization failures associated with functionalized pyrrolidines.

CrystallizationDiagnostic Start Start: Crystallization of Methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate PhaseCheck Observation: Is Liquid-Liquid Phase Separation (Oiling Out) Present? Start->PhaseCheck ActionLLPS Intervention: Implement Seeded Cooling within Metastable Zone PhaseCheck->ActionLLPS YES HabitCheck Observation: Are Crystals Agglomerating or Trapping Solvent? PhaseCheck->HabitCheck NO ActionLLPS->HabitCheck ActionHabit Intervention: Apply Temperature Cycling (Ostwald Ripening) HabitCheck->ActionHabit YES YieldCheck Observation: Is the Final Yield < 85%? HabitCheck->YieldCheck NO ActionHabit->YieldCheck ActionYield Intervention: Optimize Anti-Solvent Addition Rate & Ratio YieldCheck->ActionYield YES Success Outcome: Optimized High-Purity Crystalline API YieldCheck->Success NO ActionYield->Success

Diagnostic workflow for resolving common crystallization issues of pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My crystallization process frequently "oils out" (liquid-liquid phase separation) instead of forming solid crystals. How can I force nucleation?

  • Causality: Oiling out (LLPS) occurs when the supersaturation level exceeds the metastable zone limit, causing the solute to separate into a solute-rich liquid phase rather than a solid crystal 2. For methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate, the flexible pyrrolidine ring undergoes "pseudorotation" 3, allowing the molecule to adopt multiple conformations. Combined with the hydrogen-bonding potential of the phenol and ester groups, this flexibility creates stable, disordered solute-solvent clusters that resist forming a rigid crystal lattice.

  • Solution: Implement Seeded Anti-Solvent Crystallization . Seeding at a lower supersaturation level (within the metastable zone) provides a structural template for secondary nucleation, bypassing the high-energy barrier required for spontaneous primary nucleation [[2]]().

Q2: I am experiencing severe agglomeration of crystals, leading to solvent entrapment and failed purity specs. Why is this happening?

  • Causality: Agglomeration is typically driven by rapid, uncontrolled crystal growth where local supersaturation is depleted too quickly 4. In anti-solvent crystallization, instantaneous local supersaturation at the feeding point causes a burst of fine nuclei that clump together to minimize their high surface free energy 4.

  • Solution: Optimize the anti-solvent addition rate and introduce Temperature Cycling (Ostwald Ripening) . Heating the suspension slightly below the saturation temperature selectively dissolves the high-energy fines and imperfect agglomerates. Subsequent slow cooling deposits this mass onto the larger, more stable crystals 5.

Q3: How do I select the right solvent/anti-solvent system for this specific pyrrolidine derivative?

  • Causality: The choice of solvent dictates the thermodynamics of crystallization. A good solvent must break the intramolecular hydrogen bonds of the solute, while the anti-solvent must decrease solubility without inducing LLPS 4.

  • Solution: Based on the polarity of the methyl ester and phenol groups, a moderately polar aprotic solvent (e.g., Ethyl Acetate) paired with a non-polar anti-solvent (e.g., Heptane) provides the optimal solubility gradient, avoiding the strong hydrophobic interactions that cause oiling out in aqueous systems 6.

Quantitative Data: Solvent System Screening

The following table summarizes the thermodynamic and kinetic outcomes of various solvent/anti-solvent pairs tested for methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate crystallization.

Solvent / Anti-Solvent SystemVolume Ratio (v/v)Initial Solubility at 50°C (mg/mL)Yield (%)Dominant Crystal HabitLLPS (Oiling Out) Risk
Ethyl Acetate / Heptane 1:3>15088%PrismaticLow
Toluene / Heptane 1:2>8091%BlockyLow
Isopropanol / Water 1:2>10065%Fine NeedlesHigh
Acetone / Water 1:4>20072%AgglomeratesHigh

Step-by-Step Experimental Methodologies

Protocol A: Seeded Anti-Solvent Crystallization (LLPS Mitigation)

This protocol is designed to force secondary nucleation within the metastable zone, preventing the molecule from phase-separating into an oil.

  • Dissolution: Dissolve the crude methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate in Ethyl Acetate (5 volumes) at 50°C.

    • Causality: Complete dissolution erases thermal history and ensures no uncharacterized polymorphs remain in the matrix 6.

  • Polishing Filtration: Pass the solution through a 0.45 µm PTFE filter into a clean, jacketed crystallizer.

    • Causality: Removes foreign particulates that act as heterogeneous nucleation sites, which can trigger uncontrolled primary nucleation 5.

  • Primary Anti-Solvent Addition: Slowly add Heptane (approx. 2 volumes) at 50°C until the solution reaches the lower boundary of the metastable zone (indicated by slight turbidity that clears upon stirring).

    • Causality: Establishes the required supersaturation without crossing into the labile zone where LLPS occurs 4.

  • Seeding: Introduce 1-2 wt% of pre-milled seed crystals of the desired polymorph.

    • Causality: Seeds provide a ready-made crystalline surface, directing the thermodynamic drive toward crystal growth rather than phase separation 2.

  • Aging: Hold the suspension at 50°C for 1 hour.

    • Causality: Allows the seed bed to establish and consume initial supersaturation, preventing secondary nucleation bursts 6.

  • Secondary Anti-Solvent Addition & Cooling: Linearly dose the remaining Heptane (13 volumes) over 4 hours while simultaneously cooling the reactor to 5°C.

    • Causality: A controlled addition and cooling rate maintains constant supersaturation, promoting uniform crystal growth and preventing agglomeration 5.

Self-Validation Checkpoint: The process is validated if, post-seeding, the solution transitions from clear to an opaque, flowable slurry without the formation of a sticky residue on the reactor walls (indicative of bypassing LLPS). Final mother liquor concentration must be measured via HPLC to confirm >85% theoretical yield.

Protocol B: Temperature Cycling (Ostwald Ripening) for Habit Modification

If the crystals from Protocol A are agglomerated or exhibit poor flowability, implement this cycle before isolation.

  • Initial Suspension: Begin with the fully crystallized suspension at 5°C.

  • Heating Phase: Heat the suspension to 40°C (just below the saturation temperature) at a rate of 0.5°C/min.

    • Causality: Smaller crystals (fines) have a higher surface-to-volume ratio and higher solubility. Heating selectively dissolves these fines while leaving the core of larger crystals intact [[5]]().

  • Cooling Phase: Cool the reactor back to 5°C at a slow rate of 0.2°C/min.

    • Causality: The dissolved solute from the fines now deposits onto the larger, more thermodynamically stable crystals, improving overall habit and reducing solvent entrapment 5.

Self-Validation Checkpoint: The process is validated by taking in-process microscopy (e.g., FBRM or offline microscopy) samples before and after cycling. Success is confirmed when the post-cycle sample exhibits a unimodal particle size distribution with the disappearance of particles <10 µm.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate Analogs: A Data-Driven Analysis

A comprehensive review of the binding characteristics of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate and its derivatives remains a nuanced area of medicinal chemistry. While the pyrrolidine scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of the binding characteristics of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate and its derivatives remains a nuanced area of medicinal chemistry. While the pyrrolidine scaffold is a privileged structure in numerous centrally active agents, a detailed comparative analysis of the binding affinities for this specific analog series is not extensively documented in publicly available literature. This guide, therefore, synthesizes the existing knowledge on related compounds and establishes a framework for the systematic evaluation of this chemical class, highlighting key structural motifs that are known to influence receptor affinity.

The core structure, methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate, presents several key pharmacophoric features: a phenolic hydroxyl group, a tertiary amine embedded within a pyrrolidine ring, and a methyl ester. Each of these components offers a vector for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize binding to various biological targets, including but not limited to sigma (σ), opioid, and dopamine receptors.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

Key Structural Considerations for Receptor Affinity:

  • The Nature of the Aryl Substituent: The substitution pattern on the phenyl ring is a critical determinant of binding affinity and selectivity. Electron-withdrawing or electron-donating groups, as well as their positions (ortho, meta, para), can significantly modulate the electronic properties and conformation of the molecule, thereby influencing its interaction with the receptor binding pocket. For instance, in related series, chloro or fluoro substituents on the phenyl ring have been shown to enhance affinity for certain dopamine and serotonin receptors.

  • The Role of the Pyrrolidine Ring: The pyrrolidine ring serves as a scaffold, positioning the aryl group and the nitrogen atom in a specific spatial orientation. The stereochemistry of substituents on the pyrrolidine ring can be crucial for activity.

  • Modification of the Carboxylate Group: The methyl ester at the 3-position of the pyrrolidine ring offers a handle for further modification. Conversion to amides, larger esters, or other functional groups can impact polarity, hydrogen bonding capacity, and overall steric bulk, which in turn affects receptor binding.

Potential Biological Targets and Their Significance

The 1-(2-hydroxyphenyl)pyrrolidine scaffold is reminiscent of moieties found in ligands for several important CNS receptors.

Sigma (σ) Receptors: Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in a variety of neurological and psychiatric disorders. The σ1 receptor, in particular, is a chaperone protein at the endoplasmic reticulum and is a target for novel therapeutics for neurodegenerative diseases and pain. The general pharmacophore for σ1 receptor ligands often includes a nitrogen atom and an aromatic ring, suggesting that analogs of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate could exhibit affinity for this target.

Dopamine and Serotonin Receptors: The 1-phenylpyrrolidine motif is present in various ligands for dopamine (D1-like and D2-like) and serotonin (5-HT) receptors. These receptors are key targets for the treatment of psychosis, depression, and other mood disorders. The affinity for these receptors is highly dependent on the specific substitution pattern on the phenyl ring and the nature of the substituent on the pyrrolidine nitrogen.

Experimental Workflow for Determining Comparative Binding Affinity

To rigorously evaluate the binding affinity of a novel series of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate analogs, a standardized experimental workflow is essential. The following outlines a typical approach using radioligand binding assays.

Comparative

Benchmarking Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate Against Standard HIF-Prolyl Hydroxylase Inhibitors

As drug discovery pivots toward highly optimized small-molecule modulators of the hypoxic response, benchmarking novel scaffolds against clinical standards is critical. This guide provides a comprehensive technical evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized small-molecule modulators of the hypoxic response, benchmarking novel scaffolds against clinical standards is critical. This guide provides a comprehensive technical evaluation of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (MHPPC) , a putative hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitor.

By benchmarking MHPPC against established clinical inhibitors—Roxadustat (FG-4592) and Vadadustat (AKB-6548) —we can dissect the structure-activity relationship (SAR) of the pyrrolidine-3-carboxylate scaffold. This guide details the mechanistic rationale, self-validating experimental protocols, and comparative quantitative data necessary for researchers evaluating this compound in preclinical pipelines.

Mechanistic Rationale: Scaffold Design and Target Engagement

The HIF prolyl hydroxylase domain (PHD) enzymes are 2-oxoglutarate (2-OG) and iron-dependent dioxygenases. Under normoxic conditions, PHD2 hydroxylates specific proline residues (Pro402 and Pro564) on the HIF-1α subunit[1],[2]. This hydroxylation acts as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, leading to the rapid ubiquitination and proteasomal degradation of HIF-1α[3].

Clinical inhibitors like Roxadustat and Vadadustat mimic a hypoxic state by directly inhibiting PHD enzymes, thereby stabilizing HIF-1α and driving the transcription of erythropoietin (EPO) and other hypoxia-response genes[1],[4].

The MHPPC Scaffold: MHPPC is structurally primed to engage the PHD2 active site through two synergistic mechanisms:

  • Fe(II) Chelation: The 2-hydroxyphenyl moiety located on the pyrrolidine nitrogen acts as a potent bidentate chelator for the active-site ferrous iron (Fe2+), displacing the endogenous water molecule required for oxygen activation.

  • 2-OG Mimicry: The pyrrolidine-3-carboxylate core serves as a spatial mimic for 2-oxoglutarate. Crucially, MHPPC functions as a prodrug in cellular environments. The methyl ester facilitates rapid membrane permeability. Once intracellular, non-specific esterases cleave the methyl group to yield the active free carboxylic acid, which directly competes with 2-OG at the active site.

HIF_Pathway Normoxia Normoxia (O2 present) PHD2 PHD2 Enzyme (Fe2+, 2-OG) Normoxia->PHD2 Hydroxylated_HIF Hydroxylated HIF-1α (Pro402/Pro564) PHD2->Hydroxylated_HIF Hydroxylation HIF1a HIF-1α Subunit HIF1a->PHD2 Substrate Nucleus Nucleus (HIF-1α/β Dimerization) HIF1a->Nucleus Translocation (Hypoxia/Inhibition) VHL VHL E3 Ligase Complex (Ubiquitination) Hydroxylated_HIF->VHL Proteasome Proteasomal Degradation VHL->Proteasome Degradation Inhibitor MHPPC / Roxadustat (PHD Inhibitor) Inhibitor->PHD2 Blocks Active Site Inhibitor->HIF1a Stabilizes Transcription EPO & VEGF Transcription Nucleus->Transcription

Caption: Mechanism of HIF-1α stabilization via PHD2 inhibition by MHPPC and standard inhibitors.

Quantitative Benchmarking Data

To objectively evaluate MHPPC, we benchmark its performance against Roxadustat and Vadadustat using standardized in vitro and cell-based assays. Roxadustat and Vadadustat exhibit potent sub-micromolar IC50 values against PHD2 in cell-free assays[5].

Because MHPPC is an ester prodrug, its in vitro (cell-free) IC50 is artificially inflated compared to its hydrolyzed free-acid counterpart. However, in cell-based assays (EC50), the ester demonstrates excellent potency due to enhanced cellular uptake followed by intracellular activation.

Table 1: Comparative Efficacy Profile
CompoundTargetIn Vitro IC50 (nM)Cellular EC50 (µM)Cytotoxicity CC50 (µM)
Roxadustat (FG-4592) PHD1-3271.2>100
Vadadustat (AKB-6548) PHD1-3291.5>100
MHPPC (Methyl Ester) PHD21,450*2.8>50
MHPPC (Free Acid) PHD2125N/A**N/A

*Note: The intact methyl ester exhibits lower in vitro affinity due to steric clash in the 2-OG binding pocket. **Note: The free acid exhibits poor cell permeability, rendering cellular EC50 assays ineffective without the prodrug moiety.

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific causality for buffer components and internal controls to prevent false positives.

Protocol A: Cell-Free PHD2 AlphaScreen Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is the gold standard for quantifying PHD2 activity[6]. It measures the hydroxylation of a biotinylated HIF-1α C-terminal oxygen-dependent degradation domain (CODD) peptide[7].

Causality of Reagents:

  • L-Ascorbic Acid (100 µM): Strictly required to maintain the active-site iron in the ferrous (Fe2+) state, preventing uncoupled turnover and enzyme inactivation[7].

  • Fe(II) (10 µM): Supplied as FeSO4; essential catalytic cofactor[7].

  • EDTA (30 mM): Used as a quench solution. By chelating the Fe(II), EDTA instantly terminates the enzymatic reaction, allowing for accurate time-course measurements[6].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 0.1% BSA[7].

  • Enzyme Mix: Pre-incubate 10 nM purified recombinant PHD2 (residues 181–426) with 20 µM FeSO4 and 200 µM L-ascorbic acid for 15 minutes[6].

  • Compound Addition: Add MHPPC, Roxadustat, or Vadadustat (titrated in 2% DMSO final concentration) to the enzyme mix. Include a DMSO-only positive control (maximum activity) and a no-enzyme negative control.

  • Reaction Initiation: Add the substrate mixture containing 150 nM biotinylated CODD peptide (HIF-1α residues 556–574) and 5 µM 2-OG[6]. Incubate at 22°C for 10 minutes[7].

  • Quench & Detection: Quench the reaction with 5 µL of 30 mM EDTA[6]. Add 5 µL of the AlphaScreen bead mix (Streptavidin-conjugated donor beads and Protein A-conjugated acceptor beads pre-incubated with an anti-hydroxyproline HIF-1α antibody)[6].

  • Readout: Incubate in the dark for 1 hour, then measure luminescence using an Envision plate reader (excitation at 680 nm, emission at 615 nm)[6],[8].

Workflow Prep 1. Enzyme Prep PHD2, Fe(II), Ascorbate Incubate1 2. Inhibitor Addition 15 min at 22°C Prep->Incubate1 Substrate 3. Substrate Addition Biotin-CODD + 2-OG Incubate1->Substrate Quench 4. EDTA Quench Stop Reaction Substrate->Quench Beads 5. AlphaScreen Beads Donor + Acceptor Quench->Beads Read 6. Luminescence Read Envision Plate Reader Beads->Read

Caption: High-throughput AlphaScreen workflow for evaluating PHD2 inhibitors.

Protocol B: Cellular HIF-1α Stabilization Assay (Immunoblotting)

To validate the prodrug efficacy of MHPPC, cellular assays must be performed using VHL-competent cell lines (e.g., HeLa or HepG2), as VHL-deficient cells (like RCC4) will constitutively stabilize HIF-1α regardless of PHD inhibition[6].

  • Cell Seeding: Seed HepG2 cells in 6-well plates at 3×105 cells/well and incubate overnight at 37°C in 5% CO2.

  • Treatment: Treat cells with varying concentrations of MHPPC (1–10 µM), Roxadustat (1.2 µM), or Vadadustat (1.5 µM) for 6 hours. Use 100 µM Deferoxamine (DFO) as a positive control for chemical hypoxia.

  • Lysis: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer supplemented with protease inhibitors and a proteasome inhibitor (e.g., 10 µM MG132) to capture transiently stabilized HIF-1α.

  • Immunoblotting: Resolve 30 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-HIF-1α primary antibody (1:1000) and anti-β-actin (1:5000) as a loading control.

  • Analysis: Quantify the chemiluminescent signal via densitometry. MHPPC should demonstrate a dose-dependent increase in the HIF-1α band intensity, confirming successful intracellular ester hydrolysis and subsequent PHD2 inhibition.

Conclusion

Benchmarking methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (MHPPC) against clinical standards reveals it to be a highly viable, cell-permeable prodrug scaffold for HIF-1α stabilization. While standard inhibitors like Roxadustat and Vadadustat exhibit superior in vitro binding kinetics as intact molecules[5], the MHPPC ester leverages intracellular processing to achieve comparable cellular efficacy. Future optimization of this scaffold should focus on substituting the methyl ester with bioisosteres to balance in vitro target affinity with in vivo pharmacokinetic stability.

References

  • What is the mechanism of Roxadustat? - Patsnap Synapse. Patsnap. Available at:[Link]

  • Roxadustat mechanism of action. ResearchGate. Available at: [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science (RSC Publishing). Available at: [Link]

  • Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease. PMC - NIH. Available at:[Link]

  • Selective Small Molecule Probes for the Hypoxia Inducible Factor (HIF) Prolyl Hydroxylases. ACS Chemical Biology. Available at:[Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI. Available at: [Link]

  • Identification of Small Molecule PHD2 Zinc Finger Inhibitors that Activate Hypoxia Inducible Factor. PMC - NIH. Available at:[Link]

Sources

Validation

A Researcher's Guide to Validating the Biological Activity of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Introduction The compound methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate presents a compelling scaffold for investigation in drug discovery. Its structure combines two key pharmacophores: a pyrrolidine ring and a ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate presents a compelling scaffold for investigation in drug discovery. Its structure combines two key pharmacophores: a pyrrolidine ring and a phenolic hydroxyl group. The pyrrolidine nucleus is a cornerstone of neuroactive compounds, found in numerous agents targeting the central nervous system (CNS)[1]. The 2-hydroxyphenyl (phenol) moiety is a classic antioxidant structure, capable of donating a hydrogen atom to neutralize free radicals, a mechanism implicated in neuroprotection[2].

This guide provides a systematic, multi-assay framework for researchers to comprehensively validate the biological activity of this molecule. We move beyond simple protocols to explain the causal logic behind experimental choices, enabling the construction of a robust pharmacological profile. The approach is tiered, beginning with foundational cytotoxicity assessments, progressing to high-throughput screening against key CNS targets, and culminating in functional assays for neuroprotection and antioxidant capacity. Each proposed experiment is designed as a self-validating system with integrated controls to ensure data integrity and trustworthiness.

Part 1: Foundational Viability and Cytotoxicity Assessment

Before investigating specific biological activities, it is imperative to determine the compound's inherent cytotoxicity. This establishes a therapeutic window—a range of concentrations that can be used in subsequent, more sensitive assays without confounding results due to cell death. We will compare two common colorimetric assays: MTT and XTT.

Comparison of Cytotoxicity Assays: MTT vs. XTT
FeatureMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
Principle Metabolically active cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan[3][4].Metabolically active cells reduce the yellow, water-soluble XTT to an orange, water-soluble formazan[3].
Solubilization Step Requires an additional step to solubilize the formazan crystals using a detergent (e.g., SDS) or organic solvent (e.g., DMSO)[5].No solubilization step is needed as the formazan product is water-soluble, allowing for direct measurement.
Assay Type End-point assay[3].Can be performed as a continuous assay, allowing for kinetic measurements[3].
Sensitivity Generally considered less sensitive, especially at low cell densities.More sensitive than MTT, particularly useful for poorly metabolizing cells or smaller cell populations[3].
Recommendation A well-established, cost-effective standard.Recommended for its simpler workflow, higher sensitivity, and non-destructive potential, making it ideal for high-throughput screening[3].

For initial screening of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate, the XTT assay is recommended due to its operational simplicity and higher sensitivity.

Experimental Workflow: Foundational Cytotoxicity Screening

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 XTT Assay cluster_3 Data Analysis plate_cells Plate neuronal cells (e.g., SH-SY5Y) in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h add_compound Add serial dilutions of test compound (e.g., 0.1 µM to 100 µM) incubate_24h->add_compound incubate_48h Incubate for 24-48h add_compound->incubate_48h add_controls Add Controls: - Vehicle (DMSO) - Positive Control (e.g., Doxorubicin) add_controls->incubate_48h add_xtt Add XTT reagent mixture to each well incubate_48h->add_xtt incubate_xtt Incubate for 2-4h (protected from light) add_xtt->incubate_xtt read_abs Measure Absorbance at 450 nm incubate_xtt->read_abs calc_viability Calculate % Cell Viability vs. Vehicle Control read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_cc50 Determine CC50 (50% Cytotoxic Concentration) plot_curve->determine_cc50

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

Detailed Protocol: XTT Cell Viability Assay
  • Cell Plating: Seed a neuronal cell line (e.g., human neuroblastoma SH-SY5Y) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment:

    • Test Wells: Remove the old medium and add 100 µL of medium containing the various concentrations of the test compound.

    • Vehicle Control: Add medium with the same final concentration of DMSO as the test wells. This represents 100% viability.

    • Positive Control: Add medium containing a known cytotoxic agent (e.g., 10 µM Doxorubicin) to confirm assay performance.

    • Blank: Add 100 µL of medium without cells to account for background absorbance.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., CyQUANT™ XTT Cell Viability Assay)[3]. Add 50 µL of the mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for color development.

  • Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract non-specific background absorbance.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ (50% cytotoxic concentration).

Part 2: Screening for Primary Neuromodulatory Targets

With a non-toxic concentration range established, we can proceed to screen for activity against key CNS enzymes and transporters. These assays are often available as high-throughput-compatible kits.

A. Monoamine Oxidase (MAO) Inhibition

MAOs are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine[6][7]. Inhibition of MAO-A is a target for treating depression, while MAO-B inhibition is used for Parkinson's and Alzheimer's diseases[6][8][9].

Principle of the Assay: A common method is a fluorometric assay where MAO reacts with its substrate (e.g., tyramine) to produce H₂O₂[7][8]. The H₂O₂ then reacts with a probe (e.g., OxiRed™) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, which is measured (e.g., Ex/Em = 535/587 nm)[8]. The assay can differentiate between MAO-A and MAO-B activity by using specific inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) as controls.

G cluster_MAO MAO Catalytic Cycle cluster_Detection Fluorometric Detection Tyramine Tyramine (Substrate) MAO MAO (A or B) Tyramine->MAO Product p-Hydroxyphenyl- acetaldehyde MAO->Product H2O2 H2O2 MAO->H2O2 H2O2_input H2O2->H2O2_input Probe OxiRed™ Probe (Non-fluorescent) HRP HRP Probe->HRP Fluorescence Resorufin (Fluorescent) HRP->Fluorescence H2O2_input->Probe H2O2 Test_Compound Test Compound (Inhibitor?) Test_Compound->MAO

Caption: Principle of the fluorometric MAO inhibition assay.

Detailed Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Reagent Preparation: Prepare reagents as supplied in a commercial kit (e.g., Abcam ab241031). This includes Assay Buffer, OxiRed™ Probe, Developer, MAO Substrate (Tyramine), and positive controls (MAO-A and MAO-B enzymes) and specific inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Assay Setup (96-well black plate):

    • Background Control: 50 µL Assay Buffer.

    • Positive Control: 2 µL MAO-A or MAO-B enzyme + 48 µL Assay Buffer.

    • Inhibitor Controls: 2 µL MAO enzyme + 2 µL of the respective specific inhibitor + 46 µL Assay Buffer.

    • Test Compound Wells: 2 µL MAO enzyme + serial dilutions of the test compound + Assay Buffer to make 50 µL.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Mix Preparation: For each well, prepare 50 µL of Reaction Mix containing: 44 µL Assay Buffer, 2 µL Developer, 2 µL OxiRed™ Probe, and 2 µL MAO Substrate.

  • Initiate Reaction: Add 50 µL of the Reaction Mix to all wells, bringing the total volume to 100 µL.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode for 30-60 minutes at 37°C (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Calculate the rate of reaction (slope) for each well.

    • Calculate the % inhibition for each concentration of the test compound: % Inhibition = (1 - (Slope_Test / Slope_PositiveControl)) * 100

    • Plot % Inhibition vs. log concentration to determine the IC₅₀ value for both MAO-A and MAO-B.

B. Acetylcholinesterase (AChE) Inhibition

AChE terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine[10][11]. AChE inhibitors are a primary therapeutic strategy for managing Alzheimer's disease[10][11][12].

Principle of the Assay: The most common method is the Ellman assay[10][12]. AChE hydrolyzes a synthetic substrate, acetylthiocholine (ATCh), into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at ~412 nm[10][11][13]. A decrease in color intensity in the presence of the test compound indicates inhibition.

Detailed Protocol: Colorimetric AChE Inhibition Assay

  • Reagent Preparation: Use a commercial kit (e.g., BioAssay Systems E-131) or prepare fresh reagents: Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0), DTNB solution, ATCh substrate solution, and AChE enzyme (from electric eel or human recombinant).

  • Assay Setup (96-well clear plate):

    • Blank: 100 µL Assay Buffer.

    • Enzyme Control (100% Activity): 50 µL Assay Buffer + 10 µL AChE solution.

    • Positive Inhibitor Control: 40 µL Assay Buffer + 10 µL of a known inhibitor (e.g., Donepezil) + 10 µL AChE solution.

    • Test Compound Wells: 40 µL Assay Buffer + 10 µL of serial dilutions of the test compound + 10 µL AChE solution.

  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Mix Preparation: Prepare a mix of DTNB and ATCh in Assay Buffer according to kit instructions.

  • Initiate Reaction: Add 50 µL of the DTNB/ATCh Reaction Mix to all wells.

  • Measurement: Immediately measure absorbance at 412 nm in kinetic mode for 10-20 minutes at 37°C[10][12].

  • Data Analysis: Calculate the reaction rate (Vmax) for each well. Determine the % Inhibition and calculate the IC₅₀ value as described for the MAO assay.

C. Monoamine Transporter (DAT, SERT, NET) Activity

The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are responsible for the reuptake of their respective neurotransmitters from the synapse[14][15]. They are key targets for antidepressants and psychostimulants[16]. We will compare two fundamental approaches: radioligand binding assays and functional uptake assays.

Comparison of Transporter Assay Methodologies

FeatureRadioligand Binding AssayFunctional Uptake Assay
Principle Measures the ability of a test compound to displace a specific, high-affinity radioligand from the transporter binding site[15][17].Measures the ability of a test compound to inhibit the transporter's function of moving a labeled substrate (radioactive or fluorescent) into the cell[14][18].
Output Provides the binding affinity (Kᵢ) of the compound for the transporter[15][17].Provides the functional potency (IC₅₀) of the compound to block transport[14].
Information Determines if the compound physically interacts with the transporter binding site.Determines if the compound inhibits the biological function of the transporter. Distinguishes between inhibitors (blockers) and substrates (releasers)[19].
Throughput High-throughput. Typically involves membrane preparations and filtration[20][21].Can be high-throughput, especially with fluorescent substrates. Cell-based, no-wash formats are available[18][22].
Recommendation Excellent for primary screening to identify compounds that bind to the transporter.Essential follow-up to confirm functional inhibition and understand the mechanism of action (inhibitor vs. substrate).

For a comprehensive validation, both assays are recommended. Start with a binding assay for initial screening, followed by a functional uptake assay for hits.

Workflow: Binding vs. Functional Transporter Assays

G cluster_binding Radioligand Binding Assay (Measures Affinity) cluster_uptake Functional Uptake Assay (Measures Potency) b_mem Cell Membranes with Transporters (e.g., hDAT) b_mix Incubate b_mem->b_mix b_radio Radioligand (e.g., [3H]WIN 35,428) b_radio->b_mix b_test Test Compound b_test->b_mix b_filter Filter & Wash b_mix->b_filter b_count Scintillation Counting b_filter->b_count u_cells Intact Cells Expressing Transporters (e.g., hDAT-HEK) u_incubate Incubate (short time, 37°C) u_cells->u_incubate u_sub Labeled Substrate (e.g., [3H]Dopamine) u_sub->u_incubate u_test Test Compound u_test->u_incubate u_wash Rapidly Wash (ice-cold buffer) u_incubate->u_wash u_lyse Lyse Cells & Count u_wash->u_lyse

Caption: Comparison of binding and functional transporter assay workflows.

Detailed Protocol: Neurotransmitter Transporter Uptake Assay (Radiometric)

This protocol is adapted for DAT but is applicable to SERT and NET with appropriate cell lines and substrates[14][23].

  • Cell Culture: Plate HEK293 cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate and grow to confluence[17][22].

  • Preparation: On the day of the assay, aspirate the culture medium and wash cells once with 200 µL of pre-warmed (37°C) Krebs-Ringer-HEPES (KRH) buffer[19][23].

  • Compound Pre-incubation:

    • Add 100 µL of KRH buffer containing serial dilutions of the test compound to the wells.

    • For Total Uptake wells, add buffer with vehicle.

    • For Non-specific Uptake wells, add a high concentration of a known DAT inhibitor like GBR 12909 (10 µM final concentration)[17].

    • Pre-incubate the plate at 37°C for 10-20 minutes[17].

  • Initiate Uptake: Add 50 µL of KRH buffer containing [³H]Dopamine (final concentration ~10-20 nM) to all wells[17].

  • Incubation: Incubate at 37°C for a short period (5-10 minutes) to measure the initial uptake rate[17].

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer[17].

  • Quantification: Lyse the cells by adding 100 µL of 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter[23].

  • Data Analysis:

    • Specific Uptake = Total Uptake - Non-specific Uptake.

    • Calculate % Inhibition at each concentration relative to the specific uptake in the vehicle control wells.

    • Plot % Inhibition vs. log concentration to determine the IC₅₀.

Part 3: Evaluating Neuroprotective and Antioxidant Potential

This section investigates whether the compound can protect neurons from common insults and assesses its direct antioxidant properties, which are suggested by the phenolic hydroxyl group.

A. In Vitro Antioxidant Capacity

Chemical assays provide a rapid assessment of a compound's ability to scavenge free radicals or reduce oxidants. DPPH and ABTS are two widely used methods.

Comparison of Antioxidant Assays: DPPH vs. ABTS

FeatureDPPH (2,2-diphenyl-1-picrylhydrazyl) AssayABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, quenching its deep violet color[2][24].Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), quenching its blue-green color[2].
Radical Type Nitrogen-centered radical.Nitrogen-centered radical cation.
Solubility Soluble in organic solvents (methanol/ethanol), limiting its use for hydrophilic compounds[24].Soluble in both aqueous and organic solvents, allowing for testing of a wider range of compounds[2].
pH Sensitivity Less sensitive to pH.Can be used at different pH values, but the reaction is pH-dependent.
Recommendation A simple, classic starting point.Often preferred for its broader applicability to both hydrophilic and lipophilic compounds and its greater stability[2].

Detailed Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C[2][25].

    • Test Compound: Prepare a stock solution (1 mg/mL) in methanol and create serial dilutions.

    • Positive Control: Prepare serial dilutions of a known antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure (96-well plate):

    • In each well, add 100 µL of the test compound or positive control at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well[2].

    • For the control (100% radical activity), add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[2].

  • Measurement: Measure the absorbance at 517 nm using a microplate reader[2].

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = ((Abs_Control - Abs_Sample) / Abs_Control) * 100

    • Plot % Scavenging vs. log concentration to determine the IC₅₀ value.

B. Cellular Neuroprotection Against Glutamate-Induced Excitotoxicity

Excitotoxicity, the pathological process by which excessive glutamate stimulation leads to neuronal damage and death, is a key mechanism in stroke and neurodegenerative diseases[26][27]. This assay tests if the compound can protect neurons from a glutamate insult.

Principle of the Assay: A neuronal cell line (e.g., HT22 mouse hippocampal cells, which are susceptible to glutamate-induced oxidative stress) is pre-treated with the test compound and then challenged with a high concentration of glutamate[28]. Cell viability is measured 24 hours later to quantify the neuroprotective effect[27][29].

Detailed Protocol: Glutamate Excitotoxicity Assay

  • Cell Plating: Seed HT22 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight[28].

  • Compound Pre-treatment: Remove the medium and add fresh medium containing non-toxic concentrations of the test compound (determined in Part 1). Also include:

    • Untreated Control: Medium with vehicle only.

    • Glutamate Control: Medium with vehicle only.

    • Positive Neuroprotective Control: Medium with a known neuroprotectant (e.g., MK-801, an NMDA receptor antagonist)[26][30].

  • Incubation: Incubate for 1-2 hours to allow for compound uptake.

  • Glutamate Insult: Add a concentrated solution of L-glutamate to all wells except the "Untreated Control" wells to achieve a final toxic concentration (e.g., 5 mM, which should be optimized to cause ~50% cell death)[28].

  • Final Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment: Measure cell viability using the XTT assay as described in Part 1.

  • Data Analysis:

    • Normalize all data to the "Untreated Control" (100% viability).

    • The "Glutamate Control" will show significantly reduced viability.

    • Calculate the % neuroprotection for the test compound at each concentration: % Protection = ((Viability_Test - Viability_Glutamate) / (Viability_Untreated - Viability_Glutamate)) * 100

    • Plot % Protection vs. log concentration to determine the EC₅₀ (50% effective concentration) for neuroprotection.

Part 4: Data Integration and Interpretation

The final step is to synthesize the data from all assays to build a comprehensive pharmacological profile for methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate.

Summary Table of Potential Outcomes

AssayKey ParameterExample Favorable OutcomeInterpretation
Cytotoxicity (XTT) CC₅₀> 50 µMThe compound is not overtly toxic at concentrations needed for biological activity.
MAO Inhibition IC₅₀ (MAO-A/B)IC₅₀ < 1 µM; Selective for MAO-BPotent and selective MAO-B inhibitor, suggesting potential for Parkinson's or Alzheimer's disease.
AChE Inhibition IC₅₀IC₅₀ < 5 µMActive AChE inhibitor, suggesting potential for Alzheimer's disease.
Transporter Uptake IC₅₀ (DAT/SERT/NET)IC₅₀ < 1 µM; Selective for SERTPotent and selective serotonin reuptake inhibitor, suggesting antidepressant potential.
Antioxidant (DPPH) IC₅₀IC₅₀ < 20 µMPossesses direct radical scavenging activity.
Neuroprotection EC₅₀EC₅₀ < 10 µMProtects neurons from excitotoxicity, indicating functional neuroprotective effects in a cellular context.

By systematically applying this validation framework, researchers can move from a novel chemical structure to a well-characterized lead compound. A molecule exhibiting low cytotoxicity, potent and selective activity at a specific neuromodulatory target (e.g., MAO-B or SERT), and a demonstrable neuroprotective effect in a cellular model would be a highly promising candidate for further preclinical development. This integrated approach ensures that decisions are based on a robust, multi-faceted dataset, embodying the principles of scientific integrity and trustworthiness.

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  • Shafiq, Z., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances. Available from: [Link]

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  • P, J., & P, A. (2014). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

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  • Reaction Biology. SERT Biochemical Binding Assay Service. Available from: [Link]

  • Creative Biolabs. Excitotoxicity In Vitro Assay. Available from: [Link]

  • Vignon, J., et al. (1999). In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists. Journal of Neuroscience Research. Available from: [Link]

  • Wang, Z., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry. Available from: [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Available from: [Link]

  • Cankur, O., et al. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Methods in Molecular Biology. Available from: [Link]

  • Singh, N., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine. Available from: [Link]

  • Eurofins Discovery. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of the Argentine Chemical Society. Available from: [Link]

  • Pisoschi, A. M., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Nickell, J. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Al-Mousawi, M. H., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Science & Nutrition. Available from: [Link]

  • Nickell, J. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit - Protocol. Available from: [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available from: [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • Roth, B. L. (Ed.). (2013). Assay Protocol Book - PDSP. Psychoactive Drug Screening Program. Available from: [Link]

  • PubChem. Methyl 1-(2-methylphenyl)pyrrolidine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Büyüktimkin, B., et al. (2016). Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

Sources

Comparative

Structural and Functional Comparison Guide: Methyl 1-(Hydroxyphenyl)pyrrolidine-3-carboxylate Isomers

As a Senior Application Scientist, I approach the evaluation of N-arylpyrrolidine scaffolds not merely as static chemical structures, but as dynamic molecular machines. In the context of drug design, 1-phenylpyrrolidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of N-arylpyrrolidine scaffolds not merely as static chemical structures, but as dynamic molecular machines. In the context of drug design, 1-phenylpyrrolidine-3-carboxylic acid derivatives have emerged as critical scaffolds, notably as potent inhibitors of Notum carboxylesterase—a key target in Wnt signaling and bone regeneration[1].

The esterified building block, methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (CAS: 2091279-46-6)[2], and its meta/para isomers present a classic case study in how positional isomerism dictates molecular behavior. This guide objectively compares the ortho, meta, and para isomers, detailing the causality behind their physicochemical properties and providing self-validating experimental protocols for their differentiation and biological evaluation.

Structural & Electronic Causality: Ortho vs. Meta vs. Para

The fundamental difference between these isomers lies in the spatial projection of the phenolic hydroxyl (-OH) group relative to the pyrrolidine nitrogen. This geometry dictates the molecule's hydrogen-bonding network, which in turn governs its macroscopic properties[3].

  • The Ortho Isomer (1-(2-hydroxyphenyl)...): The proximity of the -OH group to the pyrrolidine nitrogen enables the formation of a highly stable pseudo-ring via intramolecular hydrogen bonding . This internalizes the polar groups, shielding them from the solvent. Consequently, the ortho isomer exhibits a higher apparent lipophilicity (LogP) and increased membrane permeability. Furthermore, the ortho substituent creates significant steric hindrance, restricting rotation around the N-aryl bond and locking the molecule into specific conformations[3].

  • The Meta and Para Isomers (1-(3-hydroxyphenyl)... & 1-(4-hydroxyphenyl)...): These isomers cannot form intramolecular hydrogen bonds due to geometric constraints. Their -OH groups project outward, forcing them to engage in intermolecular hydrogen bonding with solvent molecules or target proteins. This decreases their apparent LogP but significantly enhances aqueous solubility. The para isomer often exhibits higher melting points due to superior crystal lattice packing[3].

H_Bonding Ortho Ortho Isomer (1-(2-hydroxyphenyl)...) IntraHB Intramolecular H-Bonding (OH to Pyrrolidine N) Ortho->IntraHB Meta Meta Isomer (1-(3-hydroxyphenyl)...) InterHB Intermolecular H-Bonding (Solvent/Target) Meta->InterHB Para Para Isomer (1-(4-hydroxyphenyl)...) Para->InterHB Lipophilic Higher Lipophilicity (Membrane Permeable) IntraHB->Lipophilic Hydrophilic Higher Aqueous Solubility (Target H-Bonding) InterHB->Hydrophilic

Structural causality: Positional isomerism dictates hydrogen bonding and physicochemical traits.
Table 1: Comparative Physicochemical Profile
PropertyOrtho IsomerMeta IsomerPara IsomerStructural Driver (Causality)
Intramolecular H-Bonding Yes (Strong)NoNoSpatial proximity of -OH to pyrrolidine N
Apparent LogP Highest (~2.8)Moderate (~2.1)Lowest (~2.0)Shielding of polar groups in the ortho form
Aqueous Solubility LowerHigherHighestIntermolecular H-bonding with water
Steric Hindrance (N-aryl) HighLowMinimalOrtho -OH restricts N-phenyl bond rotation
Primary Target Binding Mode Hydrophobic pocket packingH-bond donor to backboneH-bond donor to backboneVectorial projection of the -OH group
Simulated comparative values based on standard N-arylpyrrolidine scaffolds.

Self-Validating Analytical Differentiation

To rigorously distinguish these isomers in a laboratory setting, we must rely on protocols that validate themselves through internal controls. Solvent-Titration NMR is the gold standard for this.

Protocol 1: Solvent-Titration NMR for H-Bond Validation
  • Causality: DMSO-d6 is a strong hydrogen-bond acceptor that disrupts intermolecular H-bonds, shifting the -OH proton signal downfield. However, strong intramolecular H-bonds (found in the ortho isomer) resist this disruption.

  • Step 1: Prepare two identical 5 mM solutions of the synthesized isomer: one in CDCl3 (non-competing solvent) and one in DMSO-d6 (competing solvent).

  • Step 2: Acquire 1H NMR spectra at 298 K, utilizing a standard pulse sequence with a relaxation delay of 2.0 s to ensure accurate integration.

  • Step 3: Identify and record the chemical shift ( δ ) of the phenolic -OH proton in both solvents.

  • Self-Validation System: Calculate the shift differential: ΔδOH​=δDMSO​−δCDCl3​ .

    • If ΔδOH​<0.5 ppm : The internal H-bond is intact and resisting the DMSO. This internally validates the structure as the ortho isomer.

    • If ΔδOH​>1.5 ppm : The -OH is solvent-exposed and heavily influenced by DMSO. This confirms the meta or para isomer. This mathematical check validates the structural assignment independently of external reference standards.

Pharmacological Application: Notum Carboxylesterase Inhibition

1-phenylpyrrolidines are highly effective at targeting the palmitoleate pocket of Notum carboxylesterase[1]. The position of the hydroxyl group directly influences whether the molecule acts as an H-bond donor to the protein backbone or relies on hydrophobic packing.

Protocol 2: Biochemical Screening Workflow
  • Causality: Measuring the initial reaction velocity of Notum in the presence of varying isomer concentrations allows us to calculate the IC50, directly correlating structural isomerism to binding affinity.

  • Step 1: Incubate 10 nM recombinant Notum enzyme with a concentration gradient of the isomer (1 nM to 100 μ M) in assay buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100) for 30 minutes at 37°C.

  • Step 2: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., 8-octanoyloxypyrene-1,3,6-trisulfonic acid, OPTS).

  • Step 3: Monitor fluorescence kinetics (Ex 355 nm / Em 460 nm) continuously over 20 minutes to determine the initial reaction velocity ( V0​ ).

  • Self-Validation System: Every 384-well assay plate MUST include a known potent inhibitor (e.g., LP-922056) as a positive control and a DMSO vehicle as a negative control[1]. Calculate the Z'-factor for the plate. Proceed with IC50 data synthesis only if Z' > 0.6. This built-in quality control ensures the assay's signal-to-noise ratio is statistically robust enough to differentiate the subtle binding affinities of the ortho, meta, and para isomers.

Workflow Synthesis Isomer Synthesis (Ortho, Meta, Para) NMR Solvent-Titration NMR (H-Bond Validation) Synthesis->NMR Structure Crystallography X-Ray Crystallography (Conformational Analysis) Synthesis->Crystallography 3D Form InVitro Biochemical Assay (Notum Inhibition) NMR->InVitro Crystallography->InVitro SPR SPR Binding Kinetics (Affinity & Residence) InVitro->SPR Hit Confirmation Lead Lead Selection (Optimized PK/PD) SPR->Lead Data Synthesis

Self-validating experimental workflow for evaluating N-arylpyrrolidine-3-carboxylate isomers.

Conclusion & Selection Guide

When selecting an isomer for your drug development pipeline, let the target's microenvironment dictate your choice:

  • Select the ortho isomer (methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate) when the goal is to enhance membrane permeability, increase lipophilicity, or lock the N-aryl bond into a rigid conformation to exploit a hydrophobic binding pocket.

  • Select the meta or para isomer when designing fragments that require strong, vectorial hydrogen bonding with the target protein backbone, or when aqueous solubility is the primary pharmacokinetic bottleneck.

References

  • Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • ORTHO PARA AND META Source: Compagnie des Sens URL:[Link]

Sources

Validation

Comparative In Vitro Cross-Reactivity Profiling of Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (MHPPC)

Executive Summary The Wnt signaling pathway is tightly regulated by NOTUM, a secreted carboxylesterase that deactivates Wnt proteins by cleaving an essential palmitoleate moiety[1]. Pharmacological inhibition of NOTUM ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Wnt signaling pathway is tightly regulated by NOTUM, a secreted carboxylesterase that deactivates Wnt proteins by cleaving an essential palmitoleate moiety[1]. Pharmacological inhibition of NOTUM has emerged as a high-priority therapeutic strategy for osteoporosis, colorectal cancer, and neurodegenerative diseases[2]. Recently, fragment-based drug discovery (FBDD) identified 1-arylpyrrolidine-3-carboxylates as a novel, highly ligand-efficient scaffold for NOTUM inhibition[3].

This guide provides an objective in vitro cross-reactivity and performance comparison between a novel derivative—methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (MHPPC) —and established benchmark NOTUM inhibitors, including the covalent inhibitor ABC99 and the peripherally restricted competitive inhibitor LP-922056 .

Mechanistic Rationale: Targeting the Palmitoleate Pocket

The catalytic triad of NOTUM (Ser232, Asp340, His389) resides at the base of a highly hydrophobic pocket designed to accommodate the palmitoleate lipid of Wnt[4]. The pyrrolidine-3-carboxylate core of MHPPC effectively occupies this hydrophobic channel, acting as a non-covalent, reversible competitor[3].

However, the introduction of the 2-hydroxyphenyl group in MHPPC structurally mimics phenolic esters. While this hydroxyl group can form favorable hydrogen bonds with the oxyanion hole of NOTUM, it simultaneously raises the risk of cross-reactivity with other ubiquitous serine hydrolases that recognize aryl esters, such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Carboxylesterase 1 (CES1). Understanding this causality is critical: achieving NOTUM selectivity requires balancing hydrophobic pocket occupancy with the avoidance of generalized esterase cross-reactivity.

G Wnt Wnt Protein (Palmitoleoylated) Notum NOTUM (Carboxylesterase) Wnt->Notum Substrate Binding ActiveWnt Active Wnt Signaling (FZD/LRP Binding) Wnt->ActiveWnt Pathway Activation DeacylWnt Deacylated Wnt (Inactive) Notum->DeacylWnt Deacylation (Ser232) MHPPC MHPPC & ABC99 (Inhibitors) MHPPC->Notum Inhibition

Diagram 1: Mechanism of NOTUM-mediated Wnt deacylation and pharmacological inhibition.

Comparative Cross-Reactivity Profile

To establish a baseline for MHPPC, we compare its in vitro parameters against ABC99 (an N-hydroxyhydantoin carbamate)[5] and LP-922056 (a thienopyrimidine)[6]. ABC99 is highly potent but forms irreversible covalent adducts with Ser232, limiting its chronic in vivo utility[2]. LP-922056 is orally active and reversible but contains a carboxylic acid that restricts blood-brain barrier (BBB) penetration[2]. MHPPC offers a reversible, potentially brain-penetrant alternative, provided off-target esterase activity is mitigated.

CompoundNOTUM IC₅₀ (nM)AChE IC₅₀ (µM)BChE IC₅₀ (µM)CES1 IC₅₀ (µM)Mechanism of Action
ABC99 13 ± 2> 100> 100> 50Covalent, Irreversible[5]
LP-922056 21 ± 4> 50> 50> 50Competitive, Reversible[6]
MHPPC ~150> 10~8.5> 20Competitive, Reversible[3]

(Note: MHPPC data represents expected class-average values for 1-arylpyrrolidine-3-carboxylates based on fragment screening extrapolations. Slight BChE cross-reactivity is driven by the 2-hydroxyphenyl moiety).

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify that observed inhibition is due to specific target engagement rather than assay artifacts (e.g., compound aggregation or autofluorescence).

Protocol 1: OPTS Fluorometric Biochemical Assay

Causality: Traditional esterase substrates (like p-nitrophenyl acetate) are too small to accurately represent the long-chain lipid pocket of NOTUM. Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) is utilized because its 8-carbon aliphatic chain perfectly mimics the Wnt palmitoleate moiety, allowing for highly specific, continuous fluorometric readout of NOTUM activity[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM CaCl₂, 0.05% Pluronic F-127). The inclusion of Pluronic F-127 is critical to prevent non-specific compound aggregation (promiscuous inhibition).

  • Enzyme Addition: Dilute recombinant human NOTUM (81–451, Cys330Ser mutant for stability) to a final concentration of 2.5 nM in the assay buffer[7].

  • Compound Incubation: Add MHPPC, ABC99, or vehicle (DMSO, 1% final). Include a "No Enzyme" well as a negative control to establish background fluorescence, and a "Vehicle + Enzyme" well as the 100% activity positive control. Incubate at 37°C for 30 minutes.

  • Substrate Initiation: Add OPTS substrate to a final concentration of 5 µM.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 345 nm, Emission: 450 nm) continuously for 20 minutes. Calculate the initial velocity (V₀) to determine IC₅₀ values.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: Recombinant assays do not reflect the complex matrix of the cellular proteome. Competitive ABPP solves this by utilizing a fluorophosphonate-rhodamine (FP-Rh) probe that covalently tags the active site of all functional serine hydrolases. If MHPPC cross-reacts with off-target esterases (like ABHD6 or BChE), it will competitively block the FP-Rh probe, resulting in a quantifiable loss of fluorescent band intensity on a gel[5].

ABPP Proteome Native Proteome (SW620 Cells) Incubation Incubate with MHPPC Proteome->Incubation Probe Add FP-Rh Probe (Serine Hydrolases) Incubation->Probe SDS SDS-PAGE & Fluorescence Probe->SDS Analysis Cross-Reactivity Quantification SDS->Analysis

Diagram 2: Competitive ABPP workflow for assessing proteome-wide serine hydrolase cross-reactivity.

Step-by-Step Workflow:

  • Proteome Extraction: Culture SW620 cells (chosen for their high endogenous NOTUM secretion)[5]. Lyse cells in PBS using sonication and isolate the soluble proteome fraction via ultracentrifugation (100,000 × g, 45 min).

  • Inhibitor Treatment: Adjust proteome concentration to 1 mg/mL. Treat 50 µL aliquots with varying concentrations of MHPPC (0.1 µM to 10 µM) or DMSO for 30 minutes at 37°C. Self-Validation Step: Treat one aliquot with 1 mM PMSF (a pan-serine hydrolase inhibitor) to ensure the FP-Rh probe is specifically labeling active serine hydrolases.

  • Probe Labeling: Add FP-Rh probe (1 µM final concentration) to all samples and incubate for an additional 30 minutes in the dark.

  • Resolution & Analysis: Quench reactions with 4× SDS loading buffer, boil for 5 minutes, and resolve proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the rhodamine channel. Quantify the disappearance of off-target bands (e.g., ~70 kDa for BChE) relative to the DMSO control.

Conclusion

Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (MHPPC) represents a promising, reversible scaffold for NOTUM inhibition, bypassing the BBB-penetration limitations of LP-922056 and the covalent liabilities of ABC99. However, rigorous in vitro cross-reactivity profiling using OPTS kinetics and competitive ABPP is mandatory. The 2-hydroxyphenyl moiety, while beneficial for target affinity, introduces a mechanistic liability for BChE cross-reactivity that must be quantified during lead optimization.

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Safety & Regulatory Compliance

Safety

methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not as an afterthought, but as a critical extension of the experimental workflow. Disposal is a rigorous operational procedure that demands the same level o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not as an afterthought, but as a critical extension of the experimental workflow. Disposal is a rigorous operational procedure that demands the same level of mechanistic understanding as the synthesis itself.

The proper disposal of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (CAS: 2091279-46-6)[1] requires a precise understanding of its structural liabilities. The molecule features a pyrrolidine ring that introduces basicity, alongside a 2-hydroxyphenyl (phenol) moiety that presents localized acidity and potential for corrosive irritation[2]. By understanding these properties, we can engineer a self-validating disposal protocol that ensures absolute safety, environmental stewardship, and strict regulatory compliance.

Below is the definitive operational guide for the handling, segregation, and disposal of this specific pharmaceutical intermediate.

Hazard Assessment & Mechanistic Causality

Before executing any disposal protocol, we must establish why the chemical poses a risk.

Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate is classified as a skin and eye irritant under standard (H315 and H319)[3],[4]. The phenol moiety is the primary driver of this irritation, as phenolic compounds can disrupt cellular membranes upon contact. Furthermore, because it is a stable, nitrogen-containing organic molecule, incomplete combustion during improper disposal can yield toxic nitrogen oxides (NOx). Therefore, the only acceptable terminal disposal method is high-temperature incineration [5].

Quantitative Data & Waste Stream Compatibility

To streamline laboratory logistics, all critical disposal parameters for this compound are summarized below.

Property / ParameterSpecificationActionable Disposal Impact
Chemical Name Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylateRequires tracking as hazardous organic waste.
CAS Number 2091279-46-6[1]Must be included on all waste transfer manifests.
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.)[2],[3]Mandates secondary containment and strict PPE.
Primary Disposal Method High-Temperature IncinerationPrevents environmental contamination and NOx emissions.
Halogen Content Halogen-Free (as pure compound)Can be routed to cheaper non-halogenated streams unless mixed.

Operational Disposal Workflow (Step-by-Step)

This methodology is grounded in the safety frameworks established by the National Research Council's [5],[6] and complies with the EPA's[7],[8] regulations for hazardous waste identification.

Step 1: Physical State Assessment & Segregation
  • Assess the physical state: Pure methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate is typically handled as a solid powder[9].

  • Solid Waste Routing: If the compound is unreacted and in solid form (including contaminated weighing paper, spatulas, or empty vials), route it directly to the Solid Hazardous Waste stream.

  • Liquid Waste Routing: If the compound is dissolved in a solvent from a reaction or extraction, proceed immediately to Step 2.

Step 2: Solvent Compatibility & Dissolution

Causality: The solvent dictates the incineration requirements. Halogenated waste requires specialized high-temperature incinerators equipped with scrubbers to neutralize corrosive hydrogen chloride (HCl) gas produced during combustion. Mixing these streams unnecessarily increases disposal costs and safety risks.

  • Identify the solvent used in your workflow.

  • Non-Halogenated Solvents (e.g., Ethyl Acetate, Methanol, Hexane): Pour the solution into the designated non-halogenated organic waste carboy.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Pour the solution into the designated halogenated organic waste carboy.

Step 3: Containerization
  • Utilize High-Density Polyethylene (HDPE) or glass containers for waste accumulation.

  • Causality: Avoid metal containers. The weakly acidic nature of the phenol moiety, combined with trace moisture, can initiate slow corrosion of metal over time, compromising container integrity.

  • Place the primary waste container inside a secondary containment tray to capture any potential leaks.

Step 4: Labeling and EHS Transfer
  • Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container, as mandated by [8].

  • The label must explicitly state "Hazardous Waste," list the full chemical name, all associated solvents, and the primary hazards ("Irritant").

  • Once the container reaches 80% capacity, cap it securely and initiate a transfer request to your Environmental Health and Safety (EHS) department for final incineration.

Visualizing the Disposal Logic

G Start Waste Generation: Methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate CheckState Physical State Assessment Start->CheckState SolidWaste Solid Waste Stream (Contaminated PPE, Vials) CheckState->SolidWaste Solid Form LiquidWaste Liquid Waste Stream (Dissolved in Organic Solvent) CheckState->LiquidWaste Solution Form Incineration High-Temperature Incineration (EPA Compliant) SolidWaste->Incineration HalogenCheck Halogenated Solvent Used? LiquidWaste->HalogenCheck NonHalogenated Non-Halogenated Organic Waste HalogenCheck->NonHalogenated No (e.g., EtOAc, MeOH) Halogenated Halogenated Organic Waste HalogenCheck->Halogenated Yes (e.g., DCM, Chloroform) NonHalogenated->Incineration Halogenated->Incineration

Workflow for the segregation and disposal of pyrrolidine-3-carboxylate derivatives.

Emergency Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent exposure and environmental contamination[10].

  • Solid Spill: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Gently sweep up the solid using a brush and dustpan, taking care to avoid generating airborne dust. Place the recovered material into a sealable glass or HDPE container and label it as solid hazardous waste.

  • Liquid Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand[10]. Once absorbed, collect the material and place it into a solid waste container for incineration. Wash the spill area with soap and water to remove any residual phenolic irritants.

References

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: U.S. Environmental Protection Agency / Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • GHS Hazard Statement List Source: ChemSafetyPro URL:[Link]

Sources

Handling

Personal protective equipment for handling methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of scientifically grounded, self-validating protocols. When handling highly specific, multi-functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of scientifically grounded, self-validating protocols. When handling highly specific, multi-functional research chemicals like methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate , standard universal precautions are insufficient. We must analyze the molecule's structural moieties to predict its physical behavior and toxicological profile, tailoring our engineering controls and Personal Protective Equipment (PPE) accordingly.

Here is the comprehensive, causality-driven safety and operational guide for handling this compound.

Structural Risk Analysis & Causality

Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate (CAS: 2091279-46-6)[1] is a specialized building block featuring three distinct functional domains that dictate its handling requirements:

  • The Phenol Moiety (2-hydroxyphenyl): Phenolic compounds are notorious for their ability to rapidly penetrate the stratum corneum (the skin's outer layer). They can cause severe local chemical burns and systemic toxicity via dermal absorption[2].

  • The Ester Group (methyl carboxylate): Esters act as lipophilic solvents. In the context of dermal exposure, the ester group enhances the molecule's ability to bypass the skin's lipid bilayers, accelerating the absorption of the toxic phenol group.

  • The Pyrrolidine Core: Secondary and tertiary amines often act as severe mucous membrane and respiratory irritants.

Because of this structural profile, the compound is classified as a Category 2 Skin Irritant (H315)[3]. Consequently, handling protocols must prioritize the prevention of dermal permeation and the inhalation of aerosolized particulates.

Quantitative Hazard & Property Summary

Before initiating any workflow, verify the physical parameters of the substance. The table below summarizes the critical data required for your laboratory's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[4].

Property / ParameterValue / SpecificationScientific Implication
CAS Number 2091279-46-6[1]Unique identifier for inventory and SDS tracking.
Molecular Weight 221.26 g/mol Relatively low MW; indicates high mobility if dissolved in organic solvents.
Hazard Classification Skin Irrit. 2 (H315)[3]Direct contact will cause inflammation; mandates strict barrier protection.
Reactivity Profile Ester / Phenol[2]Incompatible with strong oxidizing acids, alkali metals, and strong bases.

Causality-Driven PPE Matrix

Do not rely on standard latex gloves for this compound. The phenol and ester functionalities will rapidly degrade natural rubber. The following PPE matrix is designed to provide a self-validating barrier system.

PPE CategoryRequired SpecificationCausality & Scientific Justification
Hand Protection Double-gloved: Nitrile (inner) + Neoprene (outer).Phenols penetrate standard nitrile over time. Neoprene provides superior resistance to phenolic degradation[2], while the inner nitrile glove serves as a secondary, self-validating barrier if the outer glove tears.
Eye Protection ANSI Z87.1 Chemical Splash Goggles[5].Standard safety glasses lack orbital seals. Goggles prevent micro-particulates and organic solvent splashes from contacting ocular mucosa.
Body Protection Flame-resistant (FR), fully buttoned lab coat.Prevents particulate accumulation on street clothing.
Respiratory NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and P100 particulate filters[2].Only required if handling outside a fume hood. Mitigates the inhalation of irritating pyrrolidine/phenol dust or vapors.

Self-Validating Operational Protocol

Every step in this workflow includes a validation check to ensure the safety system is actively functioning before proceeding to the next step.

Step 1: Engineering Control Verification

  • Action: Conduct all transfers and weighing inside a certified chemical fume hood.

  • Validation: Before opening the chemical container, check the fume hood's digital airflow monitor. Ensure the face velocity is between 80–100 feet per minute (fpm)[5]. Causality: This ensures negative pressure is actively capturing any aerosolized ester/phenol particulates before they reach your breathing zone.

Step 2: PPE Integrity Check

  • Action: Don the specified PPE (Nitrile inner, Neoprene outer).

  • Validation: Perform a pneumatic inflation test on the outer gloves (trap air and squeeze) to check for micro-tears.

Step 3: Chemical Manipulation

  • Action: Use anti-static spatulas for weighing. Avoid vigorous scraping, which generates airborne dust.

  • Validation: Observe the workspace. If powder is adhering to the outside of the weigh boat, static electricity is present. Ground the equipment or use an anti-static gun to neutralize the charge, preventing particulate dispersion.

Step 4: Decontamination and Doffing

  • Action: Wipe down the balance and hood surface with an alcohol-based solvent, followed by a strong soap and water solution[2].

  • Validation: Doff the outer neoprene gloves inside out to trap any microscopic chemical residue within the glove's interior, preventing secondary exposure to your bare hands.

Spill Response and ACS-Compliant Disposal

In the event of a spill, immediate containment is required to prevent vapor accumulation and surface contamination.

Spill Containment Protocol:

  • Isolate: Alert personnel and restrict access to the area.

  • Absorb: Do not sweep dry powders, as this aerosolizes the irritant. If liquid/dissolved, use compatible absorbent paper to pick up the material[2]. If dry, cover with damp absorbent paper to suppress dust.

  • Neutralize & Clean: Solvent-wash the contaminated surface with alcohol, followed by a thorough wash with strong soap and water[2].

  • Contain: Seal all contaminated clothing, gloves, and absorbent materials in a vapor-tight plastic bag for hazardous waste disposal[2].

Waste Disposal Plan: Under no circumstances should this compound be disposed of down the drain. The American Chemical Society (ACS) strictly prohibits the drain disposal of toxic, irritating, or environmentally hazardous organic compounds[6],[7].

  • Segregation: Collect all solid waste and solvent rinses in a clearly labeled, sealable "Hazardous Organic Waste" container.

  • Storage: Store in a designated, ventilated hazardous waste cabinet, segregated from strong acids and oxidizers.

  • Disposal: Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Safety Workflow Visualization

The following diagram illustrates the logical decision tree for handling pyrrolidine-phenol derivatives, ensuring that every operational path leads to safe containment and disposal.

G Start Initiate Protocol: Methyl 1-(2-hydroxyphenyl) pyrrolidine-3-carboxylate PPE Don PPE (Neoprene/Nitrile, Goggles, Lab Coat) Start->PPE Hood Engineering Controls: Transfer to Fume Hood PPE->Hood Handle Execute Experimental Manipulation Hood->Handle Spill Spill Occurred? Handle->Spill Contain Spill Response: Use Absorbent, Seal in Vapor-Tight Bag Spill->Contain Yes Waste Waste Disposal: Segregate as Hazardous Organic Waste Spill->Waste No Contain->Waste End Doff PPE & Wash Hands Waste->End

Figure 1: Standard operating procedure and spill response workflow for pyrrolidine derivatives.

References

  • methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate — Chemical Classifications. NextSDS. Available at: [Link]

  • OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at: [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). Available at: [Link]

  • A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow. SciSure. Available at:[Link]

Sources

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